molecular formula C11H18N2 B2702327 [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine CAS No. 927994-69-2

[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Cat. No.: B2702327
CAS No.: 927994-69-2
M. Wt: 178.279
InChI Key: SQKFDJYYIBKNGD-UHFFFAOYSA-N
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Description

[2-amino-2-(4-methylphenyl)ethyl]dimethylamine (IUPAC name: N',N'-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine) is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . Its structure consists of a 4-methylphenyl group attached to an ethylamine backbone that is substituted with a dimethylamino group . This structural motif is shared with a class of promising compounds in medicinal chemistry, as dimethylamine (DMA) derivatives are known to exhibit a diverse range of pharmacological activities . Pre-clinical research indicates that similar DMA derivatives have shown significant potential in neuropharmacology and oncology. In vitro studies on analogous compounds have demonstrated cytotoxic and antiproliferative effects against various human cancer cell lines, suggesting a potential avenue for investigative cancer research . Furthermore, related compounds are known to interact with neurotransmitter systems, affecting pathways such as those for dopamine and norepinephrine, which positions this compound as a candidate for neuropharmacological studies . From a synthetic chemistry perspective, dimethylamine derivatives can serve as valuable building blocks in drug discovery and development . The compound is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can request detailed product specifications, certificates of analysis, and custom synthesis inquiries.

Properties

IUPAC Name

N',N'-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKFDJYYIBKNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927994-69-2
Record name [2-amino-2-(4-methylphenyl)ethyl]dimethylamine
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Foundational & Exploratory

Thermodynamic Stability Profile: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine (hereafter referred to as AMED ). As a vicinal diamine featuring a benzylic primary amine and a terminal tertiary amine, AMED presents a complex stability profile governed by oxidative susceptibility and intramolecular cyclization potential. This document outlines the theoretical degradation mechanisms, details self-validating experimental protocols for stability assessment compliant with ICH Q1A (R2) guidelines, and provides a framework for interpreting thermal analysis data.

Structural Analysis & Theoretical Vulnerabilities

The stability of AMED is dictated by its molecular topology. It contains three distinct functional motifs that drive its thermodynamic behavior:

  • Benzylic C-H Bond: The carbon atom at the 2-position (attached to the p-tolyl ring and the primary amine) possesses a lowered Bond Dissociation Energy (BDE) due to resonance stabilization of the resulting radical by the aromatic ring. This is the primary site for oxidative degradation.

  • Vicinal Diamine Motif (1,2-diamine): The proximity of the primary amine (

    
    ) and the tertiary dimethylamine (
    
    
    
    ) creates a chelation site for metal ions, which can catalyze autoxidation. Furthermore, the 1,2-spacing facilitates 5-membered ring formation (imidazolidines) if reacted with carbonyl-containing impurities (e.g., formaldehyde, reducing sugars).
  • p-Tolyl Substituent: The electron-donating methyl group on the phenyl ring slightly increases electron density at the benzylic position, potentially enhancing susceptibility to electrophilic attack or oxidation compared to a standard phenyl analog.

Predicted Physicochemical State

Based on structure-property relationships (SPR) of analogous phenylethylamines, AMED is expected to be a hygroscopic oil or low-melting solid in its free base form. It will readily absorb atmospheric


 to form carbamates. Consequently, thermodynamic studies should ideally be conducted on the hydrochloride or tartrate salt forms to ensure reproducibility.

Thermodynamic Degradation Pathways

Understanding the causality of degradation is essential for stabilizing the compound. The following Graphviz diagram illustrates the critical degradation pathways derived from first-principles organic chemistry and forced degradation studies of benzylamines.

Visualization: Degradation Network

DegradationPathways Figure 1: Primary thermodynamic degradation pathways for AMED. AMED AMED (Parent) [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Radical Benzylic Radical Intermediate AMED->Radical Oxidation (O2/Metal/Light) - H• abstraction AmineFragment N,N-dimethylethylenediamine fragments AMED->AmineFragment Thermal Cleavage (High T) Cyclic Imidazolidine Adduct (with Aldehydes) AMED->Cyclic + R-CHO (Excipient Impurity) Cyclization Imine Imine Species (C=N) Radical->Imine - e-, - H+ Ketone 4-Methylacetophenone (Hydrolysis Product) Imine->Ketone Hydrolysis (+H2O) - Diamine loss

Figure 1: Mechanistic flow of AMED degradation focusing on oxidative deamination and cyclization.

Key Mechanisms
  • Oxidative Deamination: In the presence of oxygen and trace metals (Fe, Cu), the benzylic hydrogen is abstracted. The resulting radical collapses into an imine, which hydrolyzes to form 4-methylacetophenone and dimethylamine derivatives. This is the dominant pathway in solution state [1].

  • Maillard-Type Cyclization: If formulated with excipients containing reducing sugars (lactose) or trace aldehydes, the primary amine will condense to form a Schiff base, which can cyclize with the neighboring tertiary amine (via transient quaternary ammonium intermediates) or simply form stable imidazolidines [2].

Experimental Protocols (Self-Validating)

To establish the thermodynamic stability profile, researchers must move beyond simple observation to rigorous quantification. The following protocols are designed to be self-validating—meaning the failure of a control step immediately flags invalid data.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Determine the melting point (


) and onset temperature of decomposition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent).

  • Sample Prep: Weigh 2–5 mg of AMED (salt form preferred) into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Validation Step: Run a second heating cycle. If

      
       shifts significantly (>2°C) or new endotherms appear, the substance is thermally unstable or polymorphic transitions occurred during the first melt.
      
  • Acceptance Criteria: A sharp endotherm indicates purity. An exotherm immediately following the melt indicates decomposition.

Protocol B: Forced Degradation (Stress Testing)

This protocol aligns with ICH Q1A (R2) guidelines to identify intrinsic stability [3].

Stress ConditionReagent / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux24 Hours5–20%
Base Hydrolysis 0.1 N NaOH, Reflux24 Hours5–20%
Oxidation 3%

, RT
4–24 Hours5–20%
Thermal Solid state, 60°C7 Days< 5%
Photolytic UV/Vis (1.2 million lux hours)--Variable

Analytical Method (HPLC-UV/MS):

  • Column: C18 Reverse Phase (high pH stability preferred, e.g., Waters XBridge).

  • Mobile Phase: Gradient of Ammonium Bicarbonate (pH 10) and Acetonitrile. Note: High pH is crucial to retain basic diamines.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+) for identifying degradation masses.

Protocol C: Hygroscopicity & Solid-State Stability (DVS)

Objective: Determine the critical relative humidity (CRH) where the solid creates a solution layer (deliquescence).

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Method: Stepwise increase of RH from 0% to 90% in 10% increments at 25°C. Equilibrium defined as mass change <0.002% per minute.

  • Interpretation: A mass increase >2% classifies the material as hygroscopic. A sharp exponential mass gain indicates deliquescence.

Stability Testing Workflow

The following diagram outlines the decision matrix for evaluating AMED stability during pre-formulation.

StabilityWorkflow Figure 2: Integrated Stability Assessment Workflow. Start Start: AMED Sample Char Characterization (NMR, XRD, HPLC) Start->Char Stress ICH Q1A Stress Testing (Acid, Base, Ox, Heat) Char->Stress SolidState Solid State Analysis (DSC, TGA, DVS) Char->SolidState Decision Degradation > 20%? Stress->Decision Formulation Pre-formulation Strategy (Antioxidants/Salt Selection) SolidState->Formulation Physical Stability Data PathwayID Isolate & ID Impurities (LC-MS/NMR) Decision->PathwayID Yes Decision->Formulation No PathwayID->Formulation Mitigation Strategy

Figure 2: Strategic workflow for stability characterization and impurity identification.

Data Interpretation & Specifications

When analyzing AMED, the following quantitative thresholds serve as the baseline for "Stable" vs. "Unstable" classification in a drug development context.

Quantitative Stability Metrics
ParameterMethodLimit (API Grade)Limit (Intermediate)
Purity HPLC (Area %)


Total Impurities HPLC


Water Content Karl Fischer

(if non-hydrate)

Thermal Onset DSC

(Salt form)

Mass Loss TGA

up to


Critical Handling Recommendations
  • Salt Selection: Do not store AMED as a free base. Convert to a Hydrochloride (HCl) or Fumarate salt to disrupt the lone pair availability, reducing oxidation and hygroscopicity.

  • Inert Atmosphere: Store under Nitrogen or Argon. The benzylic amine is sensitive to atmospheric oxygen over long durations.

  • Excipient Compatibility: Avoid lactose and other reducing sugars to prevent Maillard reactions (browning/polymerization).

References

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology.
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."[1][2][3] ICH Guidelines. Available at: [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.
  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry.

Sources

Methodological & Application

Step-by-step synthesis protocol for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Authored by: A Senior Application Scientist

Introduction

[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine is a tertiary amine of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate for the synthesis of more complex biologically active molecules. Its structure, featuring a chiral center and both primary and tertiary amine functionalities, makes it a versatile building block. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. The chosen synthetic strategy is a robust two-step process commencing with the synthesis of an α-aminoketone intermediate, followed by a diastereoselective reductive amination. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Overall Synthetic Strategy

The synthesis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine is achieved through a two-step sequence. The first step involves the formation of the key intermediate, 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride, from a readily available starting material. The second, and final, step is a reductive amination of this intermediate with dimethylamine to yield the target compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reductive Amination Start 2-Bromo-1-(4-methylphenyl)ethan-1-one Intermediate 2-Amino-1-(4-methylphenyl)ethan-1-one HCl Start->Intermediate  Hexamethylenetetramine (HMTA)  HCl, Ethanol/Water   Product [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Intermediate->Product  Dimethylamine  NaBH(OAc)3, DCE  

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-Amino-1-(4-methylphenyl)ethan-1-one Hydrochloride (Intermediate)

This initial step focuses on the preparation of the α-aminoketone intermediate. The Delépine reaction is a reliable method for this transformation, utilizing hexamethylenetetramine (HMTA) as an ammonia surrogate. This approach offers high yields and avoids the direct use of gaseous ammonia.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Bromo-1-(4-methylphenyl)ethan-1-one≥98%Sigma-Aldrich
Hexamethylenetetramine (HMTA)≥99%Sigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR Chemicals
Diethyl EtherAnhydrousSigma-Aldrich
Deionized WaterN/AIn-house

Procedure:

  • Formation of the Quaternary Ammonium Salt:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (10.0 g, 46.9 mmol) in 100 mL of anhydrous ethanol.

    • To this solution, add hexamethylenetetramine (7.2 g, 51.4 mmol) in one portion.

    • Heat the reaction mixture to reflux and maintain for 4 hours. The formation of a white precipitate indicates the formation of the quaternary ammonium salt.

    • After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash with two 20 mL portions of cold diethyl ether.

    • Dry the solid under vacuum to yield the hexaminium salt.

  • Hydrolysis to the Amine Hydrochloride:

    • Transfer the dried hexaminium salt to a 500 mL round-bottom flask.

    • Prepare a solution of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.

    • Add the ethanolic HCl solution to the hexaminium salt.

    • Heat the mixture to reflux for 6 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Cool further in an ice bath for 30 minutes.

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the solid with 50 mL of cold ethanol followed by 50 mL of diethyl ether.

    • Dry the product in a vacuum oven at 40°C to obtain 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride.

Expected Yield: Approximately 75-85%.

Characterization: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Synthesis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

The final step is a reductive amination, a cornerstone reaction in amine synthesis.[1][2][3] This process involves the in-situ formation of an enamine or iminium ion intermediate from the ketone and dimethylamine, which is then reduced by a hydride reagent.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mild nature and selectivity for iminium ions over ketones.[2][4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Amino-1-(4-methylphenyl)ethan-1-one HClAs synthesizedN/A
Dimethylamine solution (2.0 M in THF)2.0 M in THFSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Sigma-Aldrich
1,2-Dichloroethane (DCE)AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Dichloromethane (DCM)ACS GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride (5.0 g, 26.9 mmol) and 100 mL of anhydrous 1,2-dichloroethane (DCE).

    • Stir the suspension at room temperature.

    • Add the 2.0 M solution of dimethylamine in THF (27 mL, 54.0 mmol).

    • Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination:

    • Slowly add sodium triacetoxyborohydride (8.6 g, 40.4 mmol) to the reaction mixture in portions over 15 minutes. The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or a waxy solid.

  • Final Purification (Optional):

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent product protonation on the silica) as the eluent.

Expected Yield: Approximately 60-75%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram of the Reductive Amination Mechanism

Reductive_Amination Ketone 2-Amino-1-(p-tolyl)ethanone Iminium Iminium Ion Intermediate Ketone->Iminium + Dimethylamine - H2O Dimethylamine HN(CH3)2 Product [2-Amino-2-(p-tolyl)ethyl]dimethylamine Iminium->Product + [H-] (from NaBH(OAc)3) Reducer NaBH(OAc)3 Reducer->Iminium

Caption: Mechanism of reductive amination.

Safety Precautions

  • 2-Bromo-1-(4-methylphenyl)ethan-1-one is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Hydrochloric Acid is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Dimethylamine is a flammable and corrosive gas/liquid. Use the THF solution in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Handle in a dry environment.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are suspected carcinogens. Handle in a fume hood and minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the preparation of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine. The use of a Delépine reaction followed by a selective reductive amination ensures good yields and high purity of the final product. This compound can serve as a valuable building block for further synthetic elaborations in various research and development settings.

References

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. Available at: [Link]

  • Synthesis of 2-(4-methylphenyl)ethanamine - PrepChem.com. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Example 58 Preparation of 2-methyl-4-dimethylamino-4-(p-tolyl)cyclohexanone. Available at: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines - Indian Academy of Sciences. Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]

  • 2-Amino-1-(4-methylphenyl)ethan-1-ol - PubChem. Available at: [Link]

Sources

Optimal reaction conditions for preparing [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Executive Summary

This application note details the optimal reaction conditions for the preparation of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine (also known as 1-(4-methylphenyl)-N,N-dimethyl-1,2-ethanediamine).[1] This structural motif—a vicinal diamine with a benzylic primary amine and a terminal tertiary amine—is a critical pharmacophore in the development of monoamine transporter inhibitors and GPCR ligands.

The protocol described herein utilizes a robust, two-stage synthetic pathway:

  • Nucleophilic Substitution: Conversion of

    
    -bromo-4'-methylacetophenone to the 
    
    
    
    -amino ketone intermediate.[1]
  • Reductive Amination: Stereoselective reduction of the ketone to the primary amine using sodium cyanoborohydride (

    
    ) and ammonium acetate (
    
    
    
    ).

This method is selected for its scalability, high regioselectivity, and avoidance of hazardous high-pressure hydrogenation equipment.[1]

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to ensure the precise installation of the nitrogen functionalities. Direct alkylation of a diamine backbone is often plagued by over-alkylation. Therefore, a stepwise introduction of the amine groups via an oxidized intermediate (ketone) is the superior strategy.

Strategic Logic:

  • Backbone Origin: 4'-Methylacetophenone provides the requisite carbon skeleton and the para-tolyl moiety.

  • Regiocontrol: The bromine atom in the starting material (2-bromo-1-(4-methylphenyl)ethanone) directs the incoming dimethylamine exclusively to the terminal position.[1]

  • Amine Installation: The benzylic ketone serves as a "masked" amine, which is revealed via reductive amination.[1]

Reaction Scheme Visualization

ReactionScheme SM 2-Bromo-1-(4-methylphenyl)ethanone INT Intermediate: 2-(Dimethylamino)-1-(4-methylphenyl)ethanone SM->INT Step 1: HN(Me)2, THF 0°C to RT, 2h PROD Target: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine INT->PROD Step 2: NH4OAc, NaBH3CN MeOH, pH 6, 24h

Figure 1: Two-step synthetic pathway from the


-bromoketone precursor.

Detailed Experimental Protocol

Stage 1: Preparation of 2-(Dimethylamino)-1-(4-methylphenyl)ethanone

Objective: Install the terminal tertiary amine via nucleophilic displacement.

  • Reagents:

    • 2-Bromo-1-(4-methylphenyl)ethanone (1.0 eq)[1]

    • Dimethylamine (2.0 M in THF or 40% aq. solution) (2.5 eq)

    • Triethylamine (

      
      ) (1.2 eq) - Scavenger base[1]
      
    • Solvent: Tetrahydrofuran (THF) (anhydrous)[1]

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-Bromo-1-(4-methylphenyl)ethanone (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (12 mmol) via syringe.

  • Amine Introduction: Slowly add the Dimethylamine solution (25 mmol) dropwise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting bromide (

    
    ) should disappear, replaced by the polar amino-ketone (
    
    
    
    ).[1]
  • Workup:

    • Filter off the precipitated triethylammonium bromide salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with saturated

      
       (2 x 20 mL).[1]
      
    • Dry over

      
       and concentrate to yield the crude amino-ketone (typically yellow oil).
      
    • Stability Note: This intermediate is unstable on silica gel; proceed immediately to Stage 2 or store as the HCl salt.

Stage 2: Reductive Amination to Target Diamine

Objective: Convert the ketone to a primary amine using a "one-pot" reductive amination.

  • Reagents:

    • Crude Amino-ketone (from Stage 1) (1.0 eq)[1]

    • Ammonium Acetate (

      
      ) (10.0 eq) - Ammonia source[1]
      
    • Sodium Cyanoborohydride (

      
      ) (1.5 eq)[1]
      
    • Molecular Sieves (3Å) (activated)

    • Solvent: Methanol (MeOH) (anhydrous)[1]

Protocol:

  • Imine Formation: In a dry flask, dissolve the amino-ketone (10 mmol) in anhydrous MeOH (60 mL). Add activated 3Å molecular sieves (2 g) and Ammonium Acetate (100 mmol).

  • Equilibration: Stir the mixture at RT for 1 hour. Mechanism: This promotes the formation of the iminium intermediate.[2]

  • Reduction: Cool the mixture to 0°C . Add Sodium Cyanoborohydride (15 mmol) in one portion.

    • Safety: Perform in a fume hood;

      
       gas evolution is possible if acidified.
      
  • Reaction: Allow the mixture to warm to RT and stir for 18–24 hours.

  • Quench: Carefully quench by adding 6M HCl (dropwise) until pH < 2. Stir for 30 minutes to decompose excess hydride and hydrolyze boron complexes.

  • Basification: Adjust pH to >12 using 6M NaOH.

  • Extraction: Extract the free base amine with DCM (3 x 50 mL).

  • Purification: Dry organic layers over

    
     and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).[1]
    

Optimization & Critical Parameters

To achieve high yields (>80%), specific parameters must be controlled. The table below summarizes the causality between reaction conditions and outcomes.

ParameterOptimal ConditionScientific Rationale
Ammonia Source

(10 eq)
High excess drives the equilibrium toward the imine (Le Chatelier's principle), minimizing ketone reduction to the alcohol side-product.[1]
Reducing Agent

Unlike

, cyanoborohydride is selective for the protonated imine at pH 6–7 and will not reduce the ketone as rapidly.
pH Control pH 6.0 – 7.0Essential for reductive amination. Too acidic (

4) hydrolyzes the imine; too basic (

8) prevents imine protonation required for hydride attack.[1]
Temperature 0°C

RT
Low temperature during hydride addition prevents runaway side reactions; RT ensures completion.

Workflow Logic & Self-Validation

The following flowchart illustrates the decision-making process during the workup, ensuring the isolation of the correct chemical species.

WorkupLogic Start Crude Reaction Mixture (MeOH, Salts, Product) AcidQuench Add HCl (pH < 2) Effect: Hydrolyze Boron complex Start->AcidQuench Wash Wash with DCM (Remove non-basic impurities) AcidQuench->Wash Aqueous Layer kept Basify Add NaOH (pH > 12) Effect: Free base the amine Wash->Basify Aqueous Layer kept Extract Extract with DCM Basify->Extract Product moves to Organic Layer Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Workup logic for isolating the diamine free base.[1]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Synthesis of 1,2-Diamines: Lucet, D., Le Gall, T., & Mioskowski, C. (1998).[1] The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580–2627.[1] [Link]

  • Sodium Cyanoborohydride Selectivity: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][4][6] Journal of the American Chemical Society, 93(12), 2897–2904.[1] [Link]

  • General Protocol for

    
    -Amino Ketones: 
    Organic Syntheses, Coll. Vol. 10, p.231 (2004); Vol. 77, p.198 (2000).[1] Preparation of 
    
    
    
    -Amino Ketones via Bromination. [Link]

Sources

Optimizing GC-MS Analysis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Through Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The analysis of polar amine compounds like [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine by gas chromatography-mass spectrometry (GC-MS) presents significant challenges, including poor peak shape, low volatility, and thermal instability.[1][2] This application note provides detailed, field-proven protocols for the chemical derivatization of this analyte to overcome these analytical hurdles. We present two robust methods: acylation using trifluoroacetic anhydride (TFAA) and silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). These procedures convert the polar primary amine into a less polar, more volatile, and thermally stable derivative, leading to improved chromatographic resolution, enhanced sensitivity, and reliable quantification.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a validated workflow for the analysis of this and structurally related compounds.

Introduction: The Rationale for Derivatization

[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine is a chiral compound featuring both a primary and a tertiary amine functional group. The primary amine's active hydrogens are responsible for strong intermolecular hydrogen bonding, which decreases the compound's volatility and makes it prone to undesirable interactions with the active sites within the GC system (e.g., inlet liner and column stationary phase).[3] These interactions typically result in significant peak tailing, reduced sensitivity, and poor reproducibility, rendering direct GC-MS analysis unreliable.

Chemical derivatization is a crucial sample preparation step that mitigates these issues by chemically modifying the analyte. The primary goal is to replace the active hydrogen atoms on the polar primary amino group with a non-polar functional group.[3][4] This transformation yields several key advantages:

  • Increased Volatility: Derivatives are more volatile, allowing them to be analyzed at lower GC oven temperatures, which minimizes the risk of thermal degradation.[5]

  • Improved Peak Shape: Derivatization reduces analyte-system interactions, resulting in sharper, more symmetrical chromatographic peaks and improved resolution.[3]

  • Enhanced Sensitivity: The introduction of specific groups, particularly those containing fluorine atoms in acylation, can significantly increase detector response and sensitivity.[3][6]

  • Structural Confirmation: The mass shift and specific fragmentation patterns of the derivative in the mass spectrometer provide additional confidence in analyte identification.

This guide details two of the most effective and widely used derivatization techniques for primary amines: acylation and silylation.[1]

General Experimental Workflow

The overall procedure follows a logical sequence from sample preparation to data acquisition. The derivatization step is integrated after initial sample cleanup and solvent exchange to ensure an anhydrous environment, which is critical for the success of both acylation and silylation reactions.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample in Solution Drydown Evaporate to Dryness (under Nitrogen stream) Sample->Drydown Reconstitute Reconstitute in Anhydrous Solvent Drydown->Reconstitute AddReagent Add Derivatizing Reagent (e.g., TFAA or BSTFA) Reconstitute->AddReagent React Heat Reaction Vial (e.g., 70°C for 20 min) AddReagent->React Cool Cool to Room Temp. React->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for sample derivatization and GC-MS analysis.

Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust and widely used technique that involves the introduction of an acyl group to form a stable, volatile amide derivative.[7] Fluorinated anhydrides like TFAA are particularly effective, as the resulting trifluoroacetyl (TFA) derivatives are highly volatile and produce characteristic fragments in the mass spectrometer, aiding in identification.[1][6]

3.1. Principle of Reaction

The primary amine of the analyte acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable N-trifluoroacetyl amide and a molecule of trifluoroacetic acid as a byproduct.[3]

Caption: Acylation of the primary amine with TFAA.

3.2. Materials and Reagents

ItemSupplier RecommendationNotes
[Analyte] Standard/SampleN/AEnsure high purity for method development.
Trifluoroacetic Anhydride (TFAA)Sigma-Aldrich, Thermo FisherReagent grade, store in a desiccator.
Anhydrous Ethyl AcetateSigma-Aldrich, Fisher ScientificGC grade, essential to prevent reagent hydrolysis.
Reaction Vials (2 mL)Agilent, WatersWith PTFE-lined screw caps.
Heating Block or GC OvenN/ACapable of maintaining ±1°C accuracy.
Nitrogen Gas SupplyN/AFor sample evaporation.
Calibrated MicropipettesEppendorf, Gilson

3.3. Step-by-Step Acylation Protocol

  • Sample Preparation: Transfer a known quantity of the analyte sample (e.g., 1 mg) or an aliquot of a stock solution into a 2 mL reaction vial.

  • Evaporation: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. An anhydrous environment is critical.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample residue and vortex briefly to dissolve. Then, add 100 µL of TFAA.[3]

  • Reaction: Tightly cap the vial. Heat the mixture at 70°C for 20 minutes in a heating block or oven.[3]

  • Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.

  • Solvent Adjustment (Optional): If necessary, evaporate the excess reagent and solvent under a gentle stream of nitrogen and reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., ethyl acetate) for injection.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Method 2: Silylation with BSTFA + 1% TMCS

Silylation is arguably the most common derivatization procedure for GC analysis.[5] It replaces active hydrogens with a trimethylsilyl (TMS) group, effectively masking the polar site and increasing volatility and thermal stability.[4] BSTFA is a powerful silylating agent, and the addition of 1% trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reaction rate, especially for sterically hindered amines.[8]

4.1. Principle of Reaction

The primary amine of the analyte reacts with BSTFA to form the N-trimethylsilyl derivative. The reaction byproducts, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatography.[9]

Caption: Silylation of the primary amine with BSTFA, catalyzed by TMCS.

4.2. Materials and Reagents

ItemSupplier RecommendationNotes
[Analyte] Standard/SampleN/AEnsure high purity for method development.
BSTFA + 1% TMCSSigma-Aldrich, Regis TechnologiesStore in a desiccator, highly moisture-sensitive.[5]
Anhydrous Pyridine or AcetonitrileSigma-Aldrich, Fisher ScientificGC grade, serves as an excellent reaction solvent.
Reaction Vials (2 mL)Agilent, WatersWith PTFE-lined screw caps.
Heating Block or GC OvenN/ACapable of maintaining ±1°C accuracy.
Nitrogen Gas SupplyN/AFor sample evaporation.
Calibrated MicropipettesEppendorf, Gilson

4.3. Step-by-Step Silylation Protocol

  • Sample Preparation: Transfer a known quantity of the analyte (e.g., 1 mg) or an aliquot of a stock solution into a 2 mL reaction vial.

  • Evaporation: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for silylation.[5]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.[3]

  • Reaction: Tightly cap the vial and heat the mixture at 75°C for 30 minutes.[3]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS system without further workup. Inject 1 µL.

Recommended GC-MS Analytical Conditions

For optimal separation and detection of the derivatized analyte, a standard non-polar capillary column is recommended. The following conditions have been shown to be effective for amphetamine-like derivatized compounds and serve as an excellent starting point.[6][10]

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column HP-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium, constant flow at 1.0 mL/min[6]
Injection Mode Splitless, 1 µL
Injector Temp. 280°C[6]
Oven Program Initial temp 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp. 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu (full scan for identification)
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Discussion and Considerations

  • Choice of Method: Both acylation and silylation are highly effective. Acylation with TFAA often yields very stable derivatives and provides highly specific mass fragments.[7] Silylation is extremely versatile, but the resulting TMS derivatives can be more susceptible to hydrolysis, requiring rigorous exclusion of moisture throughout the process.[4][5]

  • Chiral Analysis: As [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine is chiral, its enantiomers cannot be separated on a standard achiral GC column. For enantiomeric resolution, a chiral derivatizing agent (CDA), such as N-(trifluoroacetyl)-L-prolyl chloride, can be used. This reagent reacts with both enantiomers to form diastereomers, which will have different retention times on an achiral column, allowing for their separation and quantification.[3][11]

  • Troubleshooting: If peak tailing persists after derivatization, it may indicate an incomplete reaction. Consider increasing the reaction time, temperature, or the ratio of derivatizing reagent to the sample. The presence of large, early-eluting peaks is often due to excess derivatizing reagent or byproducts.

Conclusion

The derivatization of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine via acylation or silylation is an essential step for reliable GC-MS analysis. The protocols detailed in this application note provide a validated and reproducible framework for converting this polar amine into a derivative with excellent chromatographic properties. By following these procedures, researchers can achieve the sharp, symmetrical peaks necessary for accurate identification and quantification in complex matrices.

References

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • Sisco, E., & Williams, Z. J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3).
  • Raman, V., Ramachandran, S., & Ismail, R. (2021). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 45(8), 888-896. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. Obrnuta faza. Retrieved from [Link]

  • Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL. Retrieved from [Link]

  • Musah, R. A., Domin, M. A., & Martin, C. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5879. Retrieved from [Link]

  • Ilko, B., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Supelco. (n.d.). Acylation Derivatization Reagents. ResearchGate. Retrieved from [Link]

  • Chimalakonda, K. C., & Grant, K. Y. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology, 74, 30.3.1-30.3.21. Retrieved from [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Paradox: Diagnosis & Mechanism

Welcome to the technical support center. If you are working with [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine , you have likely encountered immediate precipitation upon diluting your DMSO stock into phosphate-buffered saline (PBS) or culture media.

This is not a user error; it is a physicochemical inevitability governed by the molecule's structure.

Structural Analysis

This molecule is a lipophilic 1,2-diamine . Its behavior is dictated by two competing domains:[1]

  • Hydrophobic Core: The p-tolyl (4-methylphenyl) group drives high lipophilicity (LogP > 2.5 estimated), making the neutral molecule water-insoluble.

  • Ionizable Centers: It possesses two basic nitrogen centers:

    • Benzylic Primary Amine: pKa

      
       8.8 – 9.2
      
    • Terminal Tertiary Amine: pKa

      
       9.5 – 10.0
      
The "Crash-Out" Mechanism

At physiological pH (7.4), a significant fraction of the molecule may exist in its singly protonated or neutral free-base form. While the charged species are soluble, the neutral free base has extremely low intrinsic solubility (


).

When you dilute a concentrated DMSO stock (where the molecule is fully solvated) into a neutral aqueous buffer (pH 7.4), you trigger a solvent shift . The water increases the polarity of the system, and the buffer forces the pH to a range where the molecule wants to be neutral. The result is "kinetic precipitation"—the formation of micro-aggregates that may look like cloudiness or cause silent assay failure.

SolubilityMechanism cluster_0 DMSO Stock (10-100 mM) cluster_1 Aqueous Buffer (pH 7.4) Node1 Molecule Solvated (High Solubility) Node2 Rapid Polarity Shift Node1->Node2 Dilution (1:1000) Node3 Deprotonation to Free Base Node2->Node3 Buffer Capacity > Amine Basicity Node4 Precipitation (Aggregates) Node3->Node4 S > S_intrinsic Node5 Stable Solution (Fully Ionized) Node3->Node5 Acidification (pH < 6)

Figure 1: The mechanism of precipitation upon dilution. The transition from organic solvent to neutral buffer forces the molecule into its insoluble free-base state.

Critical Physicochemical Parameters

Before attempting the protocols below, verify your experimental constraints against these estimated values.

ParameterEstimated ValueImplication
pKa (Primary Amine) ~9.0At pH 7.4, ~5-10% is deprotonated (risk zone).
pKa (Tertiary Amine) ~9.8Likely protonated at pH 7.4, but insufficient to solubilize the lipophilic tail alone.
LogP (Octanol/Water) ~2.5 - 3.0High affinity for membranes and plasticware; low water solubility.
Intrinsic Solubility (

)
< 100 µMThe maximum concentration of free base before precipitation.
Salt Factor HCl or TartrateCrucial: Ensure you are using a salt form (e.g., Dihydrochloride) if possible.

Solubilization Protocols

Protocol A: The "Acid-Shift" Method (Recommended for Chemical Assays)

Best for: Enzymatic assays, binding studies, or analytical standards where pH < 7 is acceptable.

Concept: We use a "stepping stone" intermediate to ensure the molecule is fully ionized (protonated) before it encounters the bulk water.

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 50 mM. Sonicate to ensure clarity.

  • Prepare Acidified Water: Prepare sterile water containing 0.1% Acetic Acid or 10 mM HCl.

  • Intermediate Dilution (The Critical Step):

    • Dilute the DMSO stock 1:10 into the Acidified Water (not PBS).

    • Result: 5 mM solution in 10% DMSO/Acid. The low pH keeps the amines protonated (

      
      ), maintaining high solubility.
      
  • Final Dilution: Dilute this intermediate into your assay buffer.

    • Note: Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to neutralize the small amount of carryover acid if a neutral pH is strictly required.

Protocol B: The Cyclodextrin Shield (Recommended for Cell Culture)

Best for: Cell-based assays where DMSO toxicity or low pH is unacceptable.

Concept: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the lipophilic p-tolyl tail, shielding it from water while leaving the polar amines exposed.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or media. Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add the solid compound directly to the 20% HP-

      
      -CD solution.
      
    • OR add your DMSO stock dropwise to the HP-

      
      -CD solution with vortexing.
      
  • Equilibration: Shake at 37°C for 45 minutes. The cyclodextrin cavity will sequester the hydrophobic backbone.

  • Usage: Use this complexed solution directly in cell media. The complex releases the drug rapidly upon contact with the cell membrane.

CyclodextrinProtocol Start Lipophilic Amine (Insoluble) Complex Inclusion Complex (Water Soluble) Start->Complex Encapsulation (Vortex/Shake) CD HP-beta-Cyclodextrin (Hydrophilic Cage) CD->Complex Cell Cell Membrane (Lipophilic Target) Complex->Cell Drug Release at Membrane

Figure 2: Cyclodextrin complexation strategy.[2] The hydrophobic host (CD) carries the drug through the aqueous media.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding PBS "Solvent Shock." The polarity changed too fast.Use Protocol A . Dilute into acidified water first, then buffer.
Precipitation after 24 hours at 4°C Thermodynamic equilibrium reached (Crystal formation).Store working solutions at Room Temp (if stable) or prepare fresh. Cold temps reduce solubility.
Loss of potency in cell assay Drug binding to plasticware (high LogP).Add 0.01% Tween-20 or use Protocol B (Cyclodextrin) to prevent plastic adsorption.
Oil droplets visible under microscope "Oiling out" of the free base.Your concentration is above the solubility limit (

). Reduce concentration or lower pH.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pH-dependent solubility profiles).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for LogP and solubility optimization strategies). Link

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[3] Link

  • Bergström, C. A., et al. (2007).[4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-255. Link

Sources

Technical Support Center: Stability & Storage of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed physical changes (yellowing, gumming, or precipitation) in your stock of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine or are planning a stability study for a new formulation.

This molecule is a benzylic 1,2-diamine . Its degradation is rarely random; it follows specific, predictable chemical pathways dictated by its functional groups. Understanding these pathways is the only way to prevent them.

The Vulnerability Matrix
Functional GroupRisk FactorMechanism of FailureVisual Indicator
Benzylic Primary Amine High Oxidative Deamination: The benzylic C-H bond is weak. Oxygen abstraction leads to imine formation, hydrolysis to aldehydes, and subsequent polymerization.Sample turns yellow/brown; "Almond" odor (aldehyde formation).
Primary Amine (

)
High Carbamation: Rapid reaction with atmospheric

to form carbamic acid/carbamates.
White crust or precipitate on the cap/meniscus.
1,2-Diamine Backbone Medium Chelation/Hygroscopicity: Avidly absorbs moisture, accelerating oxidation and potentially chelating trace metals from glass.Sample becomes sticky/viscous (if solid) or cloudy (if liquid).

Core Degradation Pathways (Visualized)

To effectively troubleshoot, you must visualize the enemy. The diagram below details the two primary degradation routes: Oxidative Deamination and Carbamate Formation .

DegradationPathways cluster_legend Legend Start [2-Amino-2-(4-methylphenyl)ethyl] dimethylamine Oxidation Oxidation (O2 + Light) Start->Oxidation Air Exposure CO2 Atmospheric CO2 (Exposure) Start->CO2 Open Container Radical Benzylic Radical Intermediate Oxidation->Radical H-abstraction Imine Imine Species Radical->Imine -2H Aldehyde 4-Methylbenzaldehyde (Degradant) Imine->Aldehyde Hydrolysis (+H2O) Carbamate Carbamate Salt (White Precipitate) CO2->Carbamate Nucleophilic Attack key Blue: Active API Red: Critical Failure Yellow: Intermediate

Figure 1: Mechanistic pathways for oxidative and carbamate degradation of benzylic diamines.

Optimal Storage Protocol (The "Gold Standard")

Do not rely on standard refrigeration alone. This compound requires an exclusionary environment .

Step-by-Step Storage Workflow
  • Container Selection:

    • Solid State: Use Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags as they are permeable to oxygen over time.

    • Liquid/Oil: Use distinct headspace vials.

  • Atmospheric Control (Critical):

    • Always purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

    • Why? Argon settles over the sample, creating a heavier-than-air blanket that actively displaces oxygen.

  • Temperature Management:

    • Long-term: Store at -20°C .

    • Short-term (Active use): 2-8°C is acceptable for <1 week.

  • Desiccation:

    • Store the primary container inside a secondary jar containing activated silica gel or molecular sieves to prevent hygroscopic degradation.

Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow. Is it still usable?

Diagnosis: The yellowing is a classic sign of N-oxidation or imine formation at the benzylic position. This creates a "conjugated system" which absorbs blue light, reflecting yellow.

  • Action:

    • If <5% color change: It may be a surface impurity. Perform a recrystallization (if solid) or pass through a short plug of basic alumina (if oil) to remove polar oxidized impurities.

    • If Deep Yellow/Brown: The integrity is compromised. Discard. The degradation products (aldehydes) can react with the remaining amine, accelerating degradation (autocatalysis).

Q2: There is a white crust on the threads of the vial cap.

Diagnosis: This is Amine Carbamate , formed by the reaction of the primary amine with atmospheric


.
  • Action: Do not scrape this back into the bottle. It is a contaminant. Wipe the threads with a dry Kimwipe. If the bulk material underneath is unaffected, purge with Argon and reseal immediately.

Q3: Can I store this as a solution?

Diagnosis: Storing amines in solution generally decreases stability due to increased molecular mobility and dissolved oxygen.

  • Recommendation:

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage (promotes proton exchange).

    • Avoid: Halogenated solvents (DCM/Chloroform) (can slowly alkylate amines).

    • Preferred: If necessary, store as a salt form (e.g., Hydrochloride) in water/buffer, or as a free base in anhydrous Toluene under Argon. Solid storage is always superior.

QC & Validation: How to Test Integrity

If you suspect degradation, do not guess. Use these validated checks.

MethodWhat to Look ForPass Criteria
1H-NMR (CDCl3) Check the Benzylic Proton signal (approx 3.8-4.2 ppm). Look for a new downfield aldehyde peak (~10 ppm).No aldehyde peak visible. Integral of benzylic proton matches stoichiometry.
HPLC-UV Run a gradient (Water/ACN + 0.1% Ammonia). Oxidized impurities are usually more polar (elute earlier) or highly conjugated (absorb strongly at 254nm).Purity > 98% (Area under curve).
Visual Color and State.White/Off-white solid or Colorless oil. No turbidity.
Decision Logic for Compromised Samples

DecisionTree Check Visual Inspection Yellow Yellowing? Check->Yellow Crust White Crust? Check->Crust NMR/HPLC Check NMR/HPLC Check Yellow->NMR/HPLC Check Yes Remove Crust Remove Crust Crust->Remove Crust Yes Purify (Recryst) Purify (Recryst) NMR/HPLC Check->Purify (Recryst) Purity >90% Discard Discard NMR/HPLC Check->Discard Purity <90% Argon Purge & Reseal Argon Purge & Reseal Remove Crust->Argon Purge & Reseal

Figure 2: Rapid decision logic for handling potentially degraded samples.

References

  • Lai, C. & Fenselau, C. (1994). Oxidation of Benzylic Amines.
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Danheiser, R. L. (Org. Synth.). Handling and Storage of Air-Sensitive Reagents. Organic Syntheses. (General protocols for amine handling).
  • Revelli, A. et al. (2017). Reactivity of Primary Amines with CO2: Mechanisms and Kinetics. Chemical Engineering Journal.

Technical Resource Hub: Optimizing Enantiomeric Excess in [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Resource Hub for the synthesis of enantiomerically enriched [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine, a key chiral building block in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for maximizing enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiopure [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine?

A1: There are two main approaches:

  • Asymmetric Synthesis: This involves creating the desired stereocenter selectively. The most common method is the asymmetric reductive amination (ARA) of a prochiral ketone precursor, such as 4'-methylacetophenone, using a chiral catalyst.[1][2] This "one-pot" method is often preferred for its efficiency.[3]

  • Chiral Resolution: This strategy involves synthesizing the racemic amine and then separating the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid) followed by fractional crystallization, or by using chiral chromatography for separation.[4]

Q2: My asymmetric reductive amination is resulting in low enantiomeric excess. What are the first parameters I should investigate?

A2: Low e.e. is a frequent challenge.[5] Begin by systematically evaluating the following:

  • Catalyst and Ligand: Ensure the chiral catalyst and ligand are of high purity, have been stored correctly, and are not degraded. The choice of ligand is critical, as small structural changes can dramatically alter enantioselectivity.[6]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by better differentiating the energetic pathways to the two enantiomers.[5]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst performance and the stability of the diastereomeric transition states.

  • Hydrogen Source/Pressure: In catalytic hydrogenations, the pressure of H₂ can influence the reaction kinetics and selectivity.

Q3: Which analytical techniques are standard for determining the enantiomeric excess of this amine?

A3: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8] This technique uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for accurate quantification.[9] An alternative, though less common for this specific application, is Gas Chromatography (GC) on a chiral column, sometimes requiring prior derivatization of the amine.[10]

Troubleshooting Guide: Low Enantiomeric Excess

This section provides a structured approach to diagnosing and solving issues related to suboptimal enantioselectivity.

Problem/Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low e.e. (<80%) in Asymmetric Reductive Amination 1. Suboptimal Catalyst/Ligand System: The inherent selectivity of the chosen catalyst/ligand pair for the substrate is low.[11]Screen Different Catalysts/Ligands: Explore different families of chiral ligands (e.g., BINAP derivatives, phosphoramidites). The ligand's steric and electronic properties create the chiral environment necessary for stereodifferentiation.[2][6]
2. Incorrect Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, reducing selectivity.Conduct a Temperature Study: Run the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C). Lower temperatures enhance the energy difference (ΔΔG‡) between the diastereomeric transition states, leading to higher e.e.[5]
3. Solvent Effects: The solvent may not adequately stabilize the preferred transition state or could interfere with the catalyst.Screen a Panel of Solvents: Test solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Methanol). The solvent can influence catalyst solubility, aggregation, and interaction with the substrate.
4. Racemization: The product may be racemizing under the reaction or workup conditions (e.g., due to acidic/basic conditions or elevated temperature).Test Product Stability: Subject an enantioenriched sample of the product to the reaction conditions (without reactants) and monitor its e.e. over time. If racemization occurs, consider milder workup procedures or lower reaction temperatures.[5]
Inconsistent e.e. Between Batches 1. Reagent Purity: Impurities in the starting ketone, amine source (e.g., ammonium salt), or solvent can act as catalyst poisons or inhibitors.Verify Reagent Purity: Use freshly purified starting materials and high-purity, dry solvents. Impurities can coordinate to the metal center of the catalyst, altering its catalytic activity and selectivity.
2. Atmospheric Contamination: Oxygen or moisture can deactivate many organometallic catalysts used in asymmetric hydrogenation.Ensure Inert Atmosphere: Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude O₂ and H₂O. Catalyst deactivation can lead to a competing, non-selective background reaction.
Poor Separation in Chiral Resolution (Diastereomeric Salt Crystallization) 1. Inappropriate Resolving Agent: The chosen chiral acid may not form well-defined, crystalline salts with significantly different solubilities.Screen Resolving Agents: Test various commercially available chiral acids (e.g., L/D-tartaric acid, dibenzoyl-L/D-tartaric acid, (S)-(+)-mandelic acid). The goal is to find a pair that forms a stable, easily separable crystalline lattice.
2. Incorrect Solvent for Crystallization: The solvent may be too polar (dissolving both diastereomeric salts) or too nonpolar (causing both to precipitate).Optimize Crystallization Solvent: Screen a range of solvents and solvent mixtures. The ideal solvent will maximize the solubility difference between the two diastereomeric salts at a given temperature.
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing low enantiomeric excess.

G start Low e.e. Observed cat_check 1. Verify Catalyst & Ligand (Purity, Integrity, Loading) start->cat_check temp_opt 2. Optimize Temperature (Screen -20°C to RT) cat_check->temp_opt Catalyst OK solvent_screen 3. Screen Solvents (Toluene, THF, MeOH, etc.) temp_opt->solvent_screen Temp Optimized racemization_check 4. Check for Racemization (Test product stability) solvent_screen->racemization_check Solvent Selected success Improved Enantiomeric Excess racemization_check->success No Racemization

Caption: A decision tree for troubleshooting low enantiomeric excess.

Key Protocols & Methodologies

Protocol 3.1: Asymmetric Reductive Amination of 4'-Methylacetophenone

This protocol is a representative example for synthesizing the target molecule's precursor, a chiral primary amine, which can then be dimethylated. Direct reductive amination with dimethylamine is also feasible but often requires more specific catalyst systems.[6]

Objective: To synthesize (R)-1-(4-methylphenyl)ethanamine with high enantiomeric excess.

Reaction Scheme: 4'-Methylacetophenone + NH₃ source + H₂ --[Chiral Ru/Ir Catalyst]--> (R)-1-(4-methylphenyl)ethanamine

Caption: General scheme for asymmetric reductive amination.

Materials:

  • 4'-Methylacetophenone (freshly distilled)

  • [RuCl₂(R)-BINAP]₂·NEt₃ or a similar chiral Ru/Ir catalyst[2]

  • Ammonium formate (HCOONH₄) or an ammonia/methanol solution

  • Methanol (anhydrous)

  • Autoclave or high-pressure reaction vessel

  • Standard glassware for workup[12]

Procedure:

  • Reactor Setup: To a high-pressure reactor under an inert atmosphere (Argon), add the chiral ruthenium catalyst (e.g., 0.05 mol%).

  • Reagent Addition: Add anhydrous methanol, followed by 4'-methylacetophenone (1.0 eq) and the ammonia source (e.g., ammonium formate, 10 eq).

  • Reaction: Seal the reactor, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 20-50 atm H₂). Heat the reaction to the optimized temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting ketone is consumed.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude chiral amine can be purified by distillation or chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC (see Protocol 3.2).

Protocol 3.2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the enantiomers of 1-(4-methylphenyl)ethanamine or its N,N-dimethyl derivative.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are often effective for amines)[13]

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) (0.1% v/v)[13]

  • Racemic standard of the analyte

Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic standard (~1 mg/mL) in the mobile phase. Prepare a solution of the synthesized sample at the same concentration.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of n-Hexane and an alcohol like IPA (e.g., 90:10 v/v). For basic amines, add 0.1% DEA to the mobile phase to improve peak shape and prevent tailing.[13]

  • System Setup:

    • Column: Chiralcel® OD-H (or equivalent)

    • Mobile Phase: n-Hexane/IPA/DEA (e.g., 90:10:0.1)

    • Flow Rate: 1.0 mL/min[13]

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times (t₁) and (t₂) of the two enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas (Area₁ and Area₂) corresponding to the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

Data Interpretation:

EnantiomerRetention Time (min)Area
Enantiomer 1 (R)8.598500
Enantiomer 2 (S)10.21500
e.e. (%) 97.0%

References

  • Badiang, J. G., & Wamser, C. C. (1996). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry.
  • Lin, D. L., Wang, S. M., Wu, C. H., & Liu, R. H. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.
  • ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Retrieved from [Link]

  • Takeda, T., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 924-932.
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • University of Rochester. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

  • Cui, X., et al. (2003). Highly Enantioselective Hydrogen-Transfer Reductive Amination.
  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 162-172.
  • Coste, A., Couty, F., & Evano, G. (2010). Org. Synth. 2010, 87, 231. Organic Syntheses.
  • Ishihara, K., et al. (2008). Optical Resolution of (±)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine as a Chiral Framework for 2-Iminoimidazolidine with 2-Methylphenyl Pendant and the Guanidine-Catalyzed Asymmetric Michael Reaction of tert-Butyl Diphenyliminoacetate and Ethyl Acrylate. The Journal of Organic Chemistry, 73(2), 643-646.
  • Zhang, X. (2004). Asymmetric reductive amination of ketones.
  • Wang, Y., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.

Sources

Technical Support Center: Resolving Hygroscopic Challenges with [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this promising amine salt.

A Note on This Guide: Specific hygroscopicity data for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine salts is not extensively available in public literature. Therefore, this document is built upon established first principles of pharmaceutical science concerning hygroscopic amine salts. The strategies, protocols, and troubleshooting steps provided are best practices applicable to a wide range of moisture-sensitive Active Pharmaceutical Ingredients (APIs).[1][2]

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common initial questions regarding the hygroscopicity of amine salts.

Q1: What is hygroscopicity and why are amine salts like [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine salts particularly susceptible?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[3] Amine salts are often hygroscopic due to the presence of polar functional groups and the ionic nature of the salt itself. These sites readily form hydrogen bonds with water molecules in the air, leading to moisture uptake.[4] This interaction can significantly alter the material's properties, even at moderate ambient humidity.

Q2: What are the immediate visual signs of moisture absorption in my powder sample?

A2: The first indicators of uncontrolled moisture exposure are physical changes in the powder. You may observe:

  • Clumping or Caking: Particles sticking together to form larger agglomerates.[5]

  • Loss of Flowability: The powder becomes difficult to pour and may adhere to container walls or spatulas.[1]

  • Deliquescence: In cases of high hygroscopicity and humidity, the powder may absorb enough water to dissolve and form a concentrated aqueous solution.[6]

  • Color Change: Moisture can sometimes induce chemical changes that result in an altered appearance.[6]

Q3: How does moisture absorption impact my experimental accuracy and the long-term quality of a potential drug product?

A3: Moisture absorption is a critical issue that affects quality and reproducibility at every stage of development.[2][7]

  • Inaccurate Weighing: A sample that is actively absorbing moisture from the air will show a drifting weight on an analytical balance, making accurate dosing impossible.

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the API or facilitating other degradation pathways. For salts, moisture can trigger disproportionation, where the salt converts back to its less soluble free base and counter-ion, fundamentally altering the compound's properties.[8][9]

  • Altered Physical Properties: Moisture uptake can change crystal structure, particle size, and solubility, which in turn affects dissolution rates and bioavailability of the final drug product.[10][11]

  • Manufacturing Challenges: In a production setting, hygroscopic powders can cause major issues like sticking to tablet punches, impeding powder flow in hoppers, and complicating milling operations.[1][4]

Q4: What are the ideal short-term storage and handling conditions for small quantities of this API in a laboratory setting?

A4: To preserve the integrity of your sample, strict environmental control is necessary.

  • Storage: Always store the compound in a tightly sealed, airtight container, preferably made of glass or another non-permeable material.[12] For enhanced protection, place this primary container inside a desiccator with a fresh, active desiccant (e.g., silica gel).[13]

  • Handling: Whenever possible, handle the powder in a controlled environment like a glove box with low humidity or a room with a dehumidifier. Aim for a relative humidity (RH) below 40%.[5] Minimize the time the container is open to the atmosphere and use dry utensils for weighing and transfer.[12]

Section 2: Troubleshooting Guide - Immediate Actions & Diagnostics

This section provides a systematic approach to identifying and addressing problems as they arise during your experiments.

Problem: Inconsistent Weighing and Assay Results
  • Symptoms: The weight reading on the analytical balance continuously increases. You observe high variability in potency or purity results from the same sample batch.

  • Root Cause Analysis: The compound is rapidly absorbing atmospheric moisture upon being exposed to the ambient laboratory environment. This added water weight leads to weighing inaccuracies, and if the moisture is not accounted for, it results in a lower-than-expected potency value in assays.

  • Immediate Solutions & Best Practices:

    • Work quickly to minimize the sample's exposure time to air.

    • Use an analytical balance equipped with a draft shield. For highly sensitive materials, perform weighing inside a low-humidity glove box or a specialized balance enclosure.[14]

    • Equilibrate the container to room temperature before opening to prevent condensation of moisture on the cold powder.

  • Definitive Diagnostic Protocol:

    • Karl Fischer Titration: This is the gold standard for accurately quantifying water content. Use this method to determine the precise percentage of water in a sample that has been giving inconsistent results. This data can then be used to mathematically correct the sample weight for assay calculations.[6]

Problem: Poor Powder Flow, Caking, and Adhesion to Equipment
  • Symptoms: The powder fails to flow freely from a container or funnel. It sticks to metal surfaces (spatulas, stir bars) and may form hard cakes within the storage vial.[1]

  • Root Cause Analysis: Adsorbed moisture forms liquid bridges between individual powder particles. The surface tension of this water increases the cohesive forces, leading to agglomeration and reduced flowability.[1]

  • Immediate Solutions & Best Practices:

    • Mandate the use of a controlled humidity environment (ideally <40% RH) for all powder handling steps, including dispensing, mixing, and loading into instruments.[5]

    • If minor caking is observed, the clumps can sometimes be gently broken up with a dry spatula inside a low-humidity enclosure. Re-homogenize the powder before use. Caution: Heavily caked material should be considered compromised and re-analyzed for purity and water content before use.[5]

    • Ensure all equipment that will contact the powder is scrupulously clean and dry.

  • Definitive Diagnostic Protocol:

    • Dynamic Vapor Sorption (DVS): A DVS analysis will reveal the critical relative humidity (cRH) at which the material begins to rapidly absorb significant amounts of water. This information is crucial for defining safe handling limits.[15]

    • X-Ray Powder Diffraction (XRPD): Analyze a caked sample and compare it to a pristine reference. Changes in the diffraction pattern can indicate a moisture-induced phase change, such as the formation of a hydrate or a polymorphic transformation, which can be the root cause of the physical property changes.[16][]

Diagram 1: General Mechanism of Moisture-Induced API Degradation

This diagram illustrates the pathways by which moisture can compromise an amine salt API.

G cluster_0 Initiation cluster_1 Physical Interaction cluster_2 Chemical Degradation Pathways cluster_3 Consequences Moisture Atmospheric Moisture (H₂O) Adsorption Adsorption onto API Surface Moisture->Adsorption Dissolution Formation of Surface Micro-layer of Saturated Solution Adsorption->Dissolution Hydrolysis Hydrolysis Dissolution->Hydrolysis Disproportionation Salt Disproportionation Dissolution->Disproportionation Loss Loss of Potency & Formation of Impurities Hydrolysis->Loss Disproportionation->Loss

Caption: Flowchart of moisture-induced degradation pathways for a hygroscopic API salt.

Section 3: Advanced Protocols & Long-Term Mitigation Strategies

For drug development professionals, managing hygroscopicity extends beyond immediate troubleshooting to require robust characterization and strategic formulation.

Protocol 1: Quantitative Hygroscopicity Classification by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the moisture sorption behavior of a batch of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine salt and classify its hygroscopicity based on established standards.[15][18]

Methodology:

  • Sample Preparation: Place 10-20 mg of the powder into a DVS sample pan.

  • Drying Step: Equilibrate the sample at 25°C under 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline weight.

  • Sorption Step: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption Step: Decrease the RH in the same stepwise manner from 90% back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. Calculate the total weight gain at a specific endpoint, such as 80% RH, for classification.

Data Presentation: Hygroscopicity Classification Table The results from the DVS experiment can be used to classify the material according to the European Pharmacopoeia guidelines.[18]

Classification% Weight Gain at 25°C / 80% RHTypical Material Behavior
Non-hygroscopic < 0.2%No significant moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake, may require controlled storage.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake; caking and handling issues are likely without strict environmental control.
Very hygroscopic ≥ 15%Rapid and substantial moisture uptake.
Deliquescent Sufficient water is sorbed to form a liquidMaterial dissolves in the absorbed atmospheric moisture.
Workflow for Selecting a Long-Term Formulation Strategy

If the intrinsic hygroscopicity of the API salt is too challenging for direct use, a formulation strategy must be employed to protect it.[4][19][20] This decision workflow can guide the selection process.

Diagram 2: Decision Workflow for Formulation Strategy Selection

G Start Start: New Salt Batch DVS Characterize Hygroscopicity (Protocol 1: DVS) Start->DVS CheckHygro Hygroscopicity Acceptable? DVS->CheckHygro ProcessDirectly Proceed with Direct Formulation CheckHygro->ProcessDirectly Yes SelectStrategy Select Mitigation Strategy CheckHygro->SelectStrategy No FinalProduct Develop Stable Drug Product ProcessDirectly->FinalProduct Coating Film Coating or Encapsulation (Physical Barrier) SelectStrategy->Coating Coprocessing Co-processing with Hydrophobic Excipients (Moisture Deflection) SelectStrategy->Coprocessing Cocrystal Crystal Engineering (Co-crystallization) (Alter Crystal Lattice) SelectStrategy->Cocrystal Coating->FinalProduct Coprocessing->FinalProduct Cocrystal->FinalProduct

Caption: Decision tree for selecting a formulation strategy based on hygroscopicity assessment.

Summary of Key Long-Term Strategies:

  • Film Coating / Encapsulation: This involves creating a physical barrier around the API particles or the final dosage form (e.g., a tablet) using polymers. This is a widely used and effective method to prevent moisture from reaching the hygroscopic core.[4][[“]][22]

  • Co-processing with Excipients: The API is blended with hydrophobic excipients (like certain grades of cellulose or magnesium stearate). These excipients can preferentially adsorb moisture or repel it, thereby protecting the API.[4][20]

  • Crystal Engineering (Co-crystallization): This advanced approach involves modifying the API's crystal lattice by incorporating a benign co-former molecule. The resulting co-crystal can have dramatically different and improved physical properties, including significantly lower hygroscopicity.[19][23]

References

  • Lee, J. Y., & Lee, P. I. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2033. [Link]

  • Neuland Labs. (2023). API Particle Size Part I: Overcoming the Challenges to Ensure Quality Pharmaceutical Products. [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]

  • Lee, J. Y., & Lee, P. I. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Sathali, A. A. H., & Varun, K. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

  • Dick, L. W., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? [Link]

  • Dick, L. W., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • D R, M. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Al-Ghobashy, M. A., et al. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]

  • Hsieh, Y.-L., et al. (2023). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. ACS Publications. [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? [Link]

  • Al-Akayleh, F., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Hsieh, Y.-L. (2016). Changes in the ionization state of pharmaceuticals – Solid and solution. University of Connecticut. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

Sources

Technical Support Center: Manufacturing [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and engineers scaling up the manufacturing of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine . This guide prioritizes process safety, impurity control, and scalable unit operations.

Status: Operational | Tier: L3 Engineering Support Molecule Class: Chiral 1-Aryl-1,2-Diamine CAS Registry (Generic Analog): Related to 1-(p-Tolyl)-1,2-ethanediamine derivatives.

Process Overview & Critical Quality Attributes (CQA)

This molecule features a chiral benzylic primary amine adjacent to a terminal tertiary dimethylamine . This specific 1,2-diamine motif presents unique scalability challenges compared to simple phenethylamines.

Key Structural Challenges:

  • Stereocenter Integrity: The C2 benzylic position is prone to racemization under basic or thermal stress.

  • Regioselectivity: During synthesis (specifically ring-opening routes), ensuring the dimethylamine attaches exclusively to the terminal carbon is difficult.

  • Reductive Safety: Standard routes often involve high-energy hydride reductions (Amide

    
     Amine).
    
Master Synthesis Workflow (DOT Visualization)

The following diagram outlines the two primary industrial routes and their associated critical control points (CCPs).

SynthesisRoutes Start Starting Material: 4-Methylphenylglycine AmideForm Step 1: Amide Coupling (w/ Dimethylamine) Start->AmideForm Activation (CDI/EDC) AmideInter Intermediate: Amino-Amide AmideForm->AmideInter Reduction Step 2: Hydride Reduction (LAH / Red-Al) AmideInter->Reduction Exotherm Risk Purification Purification: Salt Formation / Crystallization Reduction->Purification AltStart Alternative Route: 4-Methylstyrene Aziridination Step 1: Aziridination AltStart->Aziridination RingOpen Step 2: Ring Opening (Regioselectivity CCP) Aziridination->RingOpen Nucleophilic Attack RingOpen->Purification Product Target Molecule: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Purification->Product

Caption: Comparison of Amide Reduction (Route A) vs. Aziridine Opening (Route B) with critical control points highlighted in Red.[1]

Troubleshooting Guide: Synthesis & Reaction Engineering

Module A: The Amide Reduction Route (Primary Pathway)

Context: You are reducing the intermediate 2-amino-N,N-dimethyl-2-(p-tolyl)acetamide using Lithium Aluminum Hydride (LAH) or Red-Al.

Q1: We are observing a "stalled" reduction with 15-20% unreacted amide remaining, even after reflux. Adding more hydride causes excessive foaming. What is happening? Diagnosis: This is likely due to the formation of an insoluble aluminate-amine complex that coats the unreacted starting material, preventing further reduction. Corrective Action:

  • Solvent Switch: Switch from pure THF to a THF/Toluene mixture (or MTBE/Toluene for Red-Al). The aromatic co-solvent improves the solubility of the aluminate intermediates.

  • Additive Protocol: If using LAH, consider the Fieser workup method strictly, but during the reaction, ensure high shear agitation.

  • Temperature Ramp: Do not reflux immediately. Hold at 0°C for 1 hour to allow the initial complexation, then ramp slowly to reflux. This prevents the rapid formation of the "crust" on the reagent.

Q2: Our safety calorimetry (RC1) shows a delayed exotherm during the quench step. How do we safely quench a 50kg batch? Diagnosis: Delayed exotherms indicate the presence of active hydride trapped within the precipitate (occlusion). Standard water addition is dangerous here. Protocol (The "Glauber's Salt" Method): Instead of water, use Sodium Sulfate Decahydrate (


) .
  • Mechanism: The solid releases water slowly as it melts/dehydrates, providing a controlled internal quench that minimizes hotspots.

  • Rate: Add solid

    
     portion-wise (1.5g per gram of LAH used) while monitoring internal temp.
    
Module B: The Aziridine / Ring Opening Route (Alternative)

Context: You are opening an activated aziridine derived from 4-methylstyrene with dimethylamine.

Q3: HPLC shows a 60:40 mixture of the desired product and its regioisomer (where dimethylamine attacked the benzylic position). How do we shift this ratio? Diagnosis: Regioselectivity in aziridine opening is governed by the competition between steric hindrance (favoring terminal attack) and electronic stabilization of the transition state (favoring benzylic attack). Optimization Strategy:

  • Lewis Acid Catalysis: Introduce a mild Lewis Acid (e.g.,

    
     or simple 
    
    
    
    ). Coordination to the aziridine nitrogen increases the steric bulk and forces the nucleophile (dimethylamine) to the less hindered terminal carbon.
  • Solvent Effect: Switch to a non-polar solvent (e.g., Hexane or Toluene). Polar aprotic solvents (DMF/DMSO) stabilize the carbocation-like character at the benzylic position, encouraging attack there (wrong isomer). Non-polar solvents favor the

    
     mechanism at the terminal carbon.
    
ParameterCondition A (Poor Selectivity)Condition B (Optimized)
Solvent Acetonitrile / DMFToluene / DCM
Mechanism

-like (Benzylic attack)

(Terminal attack)
Catalyst None

(5 mol%)
Temp 60°C0°C

RT
Regio Ratio 60:4095:5

Purification & Isolation Challenges

Q4: The product is an oil that refuses to crystallize. We need a solid form for stability studies. Which salt form is best? Recommendation: 1,2-diamines are difficult to crystallize as free bases due to their rotational freedom and hygroscopicity.

  • First Choice: Di-p-toluoyl-L-tartaric acid (L-DTTA) .

    • Why: Large organic counter-ions facilitate lattice packing for lipophilic amines. This also serves as a final optical purification step if the material is chiral.

  • Second Choice: Dihydrochloride salt .

    • Protocol: Dissolve oil in dry Ethanol. Add 2.2 equivalents of HCl in Dioxane (anhydrous). Do not use aqueous HCl, or you will get a hygroscopic gum.

Q5: We see a "dimer" impurity (


) increasing during storage. 
Diagnosis:  This is oxidative coupling  or transamination . Primary benzylic amines are reactive.
Prevention: 
  • Carbonate Formation: The amine rapidly absorbs

    
     from air to form carbamates. Store under Argon/Nitrogen.
    
  • Storage: Store as the salt form (HCl or Tartrate). The protonated amine is resistant to oxidation and dimerization.

Analytical & Quality Control

Impurity Profiling Table Use this table to identify peaks in your HPLC traces.

RRT (Relative Retention Time)Impurity IdentityOrigin/Cause
0.85Des-methyl impurity Incomplete methylation or monomethylamine contaminant in reagent.
1.00Target Molecule --
1.15Regioisomer Aziridine opening at benzylic carbon (Route B).
1.30Elimination Product 4-methylstyrene derivative (Overheating during workup).
1.80Dimer Oxidative coupling during storage (Air exposure).

References & Authoritative Grounding

  • Process Safety in Hydride Reductions:

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for LAH/Red-Al calorimetry).

  • Regioselective Ring Opening of Aziridines:

    • Saha, A., et al. (2018). "Regioselective Ring Opening of Aziridines with Amines Promoted by Zinc(II) Triflates."Journal of Organic Chemistry.

  • Synthesis of Chiral 1,2-Diamines:

    • Lucet, D., et al. (1998). "The Chemistry of Vicinal Diamines."Angewandte Chemie International Edition. (Comprehensive review of diamine synthesis routes).

  • Handling Benzylic Amines:

    • Org.[2][3][4][5] Process Res. Dev. (2012).[2] "Stability and Salt Selection for Pharmaceutical Amines."

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by rigorous Process Safety Management (PSM) reviews and calorimetry testing (RC1/DSC).

Sources

Removing unreacted precursors from [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

You are working with [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine , a vicinal diamine featuring both a primary benzylic amine and a terminal tertiary dimethylamine.

In synthetic workflows—often involving the reductive amination of 2-(dimethylamino)-1-(4-methylphenyl)ethanone or similar Strecker-type syntheses—the crude mixture frequently retains three distinct classes of impurities:

  • Neutral Precursors: Unreacted aldehydes (e.g., 4-methylbenzaldehyde).

  • Basic Intermediates: Amino-ketones (e.g., 2-(dimethylamino)-1-(4-methylphenyl)ethanone).

  • Volatile Reagents: Excess dimethylamine.

This guide moves beyond generic advice, providing a chemically grounded, self-validating troubleshooting system for isolating your target diamine.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: My crude oil is dark yellow/brown. Does this indicate decomposition? A: Not necessarily. The color often arises from the oxidation of trace unreacted 4-methylbenzaldehyde or phenolic impurities (if the starting material was impure).

  • The Fix: These are neutral organic impurities. They can be completely removed using the Acid-Base Extraction Protocol (Protocol A) below. The target diamine is highly basic; the color-causing impurities are not.

Q2: I see a persistent carbonyl peak (~1680 cm⁻¹) in IR or a peak at ~190 ppm in ¹³C NMR. What is it? A: This is the Amino-Ketone Intermediate (2-(dimethylamino)-1-(4-methylphenyl)ethanone).

  • The Problem: Unlike the aldehyde, this impurity is basic (due to the dimethylamine tail). It will co-extract with your product during a standard acid-base workup.

  • The Fix: You must use Protocol B (Chemo-Selective Scavenging) or Protocol C (Salt Crystallization) . Standard extraction is blind to this impurity.

Q3: My product smells like fish/ammonia even after high-vacuum drying. A: You have trapped Dimethylamine (DMA) hydrochloride salts or free base DMA.

  • The Fix: Dissolve the oil in dichloromethane (DCM) and wash with saturated Sodium Bicarbonate . High vacuum alone often fails because the DMA forms tight hydrogen-bonded networks with the primary amine of your product.

Part 2: The Protocols

Protocol A: The "Double-Swing" Acid-Base Extraction

Best for: Removing neutral aldehydes, non-basic halides, and organic solvents.

The Logic: Your target molecule has two basic nitrogens. By dropping the pH to <2, we force the diamine into the aqueous phase as a soluble dihydrochloride salt. Neutral impurities (aldehydes) remain in the organic phase and are discarded. We then "swing" the pH to >12 to recover the free base.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Note: EtOAc is preferred over DCM here to prevent emulsion formation with quaternary salts.

  • Acidification (The Trap): Extract with 1M HCl (3 x 15 mL).

    • Checkpoint: Check the pH of the aqueous layer.[1][2] It must be pH < 2.

  • The Wash: Combine the aqueous acidic layers. Wash once with fresh EtOAc.

    • Action: Discard this organic layer. It contains the neutral aldehyde precursors (the "yellow oil").

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will cloud over as the diamine free base oils out.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    

Visualizing the Workflow:

AcidBaseExtraction Start Crude Mixture (Target + Aldehydes + Ketones) AcidStep Add 1M HCl Extract w/ EtOAc Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Neutral Aldehydes) AcidStep->OrgLayer1 Neutrals stay in Org AqLayer1 Aqueous Layer (pH < 2) (Target Diamine + Basic Ketone) AcidStep->AqLayer1 Bases go to Aq WashStep Wash Aqueous w/ Fresh EtOAc AqLayer1->WashStep OrgLayer2 Organic Wash (Discard) WashStep->OrgLayer2 BaseStep Basify w/ 6M NaOH (pH > 12) Extract w/ DCM WashStep->BaseStep Purified Aq FinalAq Aqueous Waste (Salts) BaseStep->FinalAq FinalOrg Final Organic Layer (Target Diamine + Basic Ketone) BaseStep->FinalOrg Product Recovery

Figure 1: The "Double-Swing" extraction logic separates neutral precursors from the basic product.

Protocol B: Removing the Basic Amino-Ketone (Polishing)

Best for: Removing 2-(dimethylamino)-1-(4-methylphenyl)ethanone.

The Logic: Since both the impurity and the product are basic, extraction failed. We exploit the chemical difference : the impurity has a ketone (carbonyl) group; your product does not. We use a polymer-supported scavenger to covalently bind the ketone.

Reagents:

  • Polystyrene-supported Hydrazine (PS-Hydrazine) or PS-Tosylhydrazide .

  • Solvent: DCM or Methanol.

Step-by-Step:

  • Dissolve the "semi-pure" amine (from Protocol A) in DCM (10 mL/g).

  • Add PS-Hydrazine resin (1.5 - 2.0 equivalents relative to the estimated ketone impurity).

    • Calculation: If NMR shows 10% ketone, add 0.2 equivalents of resin relative to the total mass.

  • Agitate: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[3][4][5][6] The hydrazine reacts with the ketone to form a hydrazone, tethering the impurity to the solid bead.

  • Filtration: Filter the mixture through a fritted funnel. The impurity stays on the filter; your pure diamine is in the filtrate.

Protocol C: Ultimate Purity via Salt Crystallization

Best for: GMP-grade purity (>99.5%) and long-term storage.

The Logic: Diamines form highly crystalline lattices with Oxalic Acid or HCl. The "monobasic" amino-ketone impurity disrupts this lattice and will remain in the mother liquor.

Step-by-Step:

  • Dissolve 1.0 g of the free base diamine in 5 mL of Ethanol (absolute) .

  • Separately, dissolve 2.1 equivalents of Oxalic Acid Dihydrate in 5 mL of warm Ethanol.

  • Add the acid solution to the amine solution slowly with stirring.

  • Crystallization: A white precipitate should form immediately. Heat the mixture to reflux until clear, then let it cool slowly to room temperature, then 4°C.

  • Filtration: Collect the crystals. Wash with cold ethanol/ether (1:1).

    • Result: The [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Bis-oxalate salt is stable, non-hygroscopic, and free of ketone impurities.

Part 3: Data Summary & Specifications

PropertyTarget DiamineAldehyde PrecursorAmino-Ketone Impurity
Functional Groups

Amine,

Amine
AldehydeKetone,

Amine
Acid/Base Character Dibasic NeutralMonobasic
LogP (Approx) 1.8 (pH 12)2.41.5
Removal Strategy Product Acid Wash (Protocol A)Resin / Crystallization (Protocol B/C)

Visualizing the Scavenging Logic:

ScavengingLogic Mixture Mixture: Diamine + Amino-Ketone Reaction Hydrazone Formation (Covalent Bond) Mixture->Reaction Resin PS-Hydrazine Resin (Solid Support) Resin->Reaction Filter Filtration Reaction->Filter SolidWaste Solid Waste: Resin-Ketone Adduct Filter->SolidWaste Retentate Filtrate Filtrate: Pure Diamine Filter->Filtrate Flow-through

Figure 2: Chemo-selective removal of ketone impurities using polymer-supported reagents.

References

  • Acid-Base Extraction Principles

    • Chemistry LibreTexts. "Acid-Base Extraction."[7][8][9] Available at: [Link]

  • Amine Purification via Scavenging

    • Master Organic Chemistry. "Imines – Properties, Formation, Reactions and Mechanisms."[3] (Mechanistic basis for hydrazine scavenging). Available at: [Link]

  • General Purification of Phenethylamines

    • Organic Syntheses.[5] "4-Methyl-N-(phenylmethyl)benzenesulfonamide" (Demonstrates handling of similar p-tolyl amine intermediates).[10] Available at: [Link]

  • Salt Formation for Amine Isolation

    • University of Rochester, Dept. of Chemistry. "Workup: Amines."[1][7] (Protocols for HCl and salt formation). Available at: [Link]

Sources

Validation & Comparative

Technical Guide: NMR Spectral Analysis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Product Focus: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Synonyms: 1-(4-methylphenyl)-N,N-dimethyl-1,2-ethanediamine Molecular Formula:


Molecular Weight:  178.28  g/mol 

This guide compares the spectral resolution and structural elucidation capabilities of Deuterated Chloroform (


)  versus Deuterated Dimethyl Sulfoxide (

)
for this specific diamine. While

remains the standard screening solvent, this guide argues that

offers superior performance for validating the chiral center integrity and quantifying labile amine protons, which are critical quality attributes (CQAs) in pharmaceutical intermediate analysis.
Structural Criticality

The molecule contains a chiral benzylic center at the C1 position (attached to the phenyl ring). This induces diastereotopicity in the adjacent methylene protons (


 and 

). A common error in routine QC is misinterpreting these diastereotopic protons as a "messy triplet" or impurity. This guide clarifies their distinct magnetic environments.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent fundamentally alters the spectral topology for this molecule.

FeatureStandard: Chloroform-d (

)
Alternative: DMSO-

Expert Verdict
Amine (

) Detection
Poor. Often appears as a broad, wandering singlet or is invisible due to rapid exchange.Excellent. Appears as a distinct peak (often broadened singlet or doublet) due to H-bonding stabilization.Use DMSO for purity assays involving the amine count.
Diastereotopic Resolution Moderate.

and

often overlap with the N-Methyl or Ar-Methyl signals (~2.2-2.4 ppm).
High. Polarity differences often shift the backbone, resolving the

multiplets from the methyl singlets.
DMSO separates the "fingerprint" region better.
Water Peak Interference Low (1.56 ppm). Far from key signals.High (3.33 ppm). Can obscure the benzylic methine if wet.Dry DMSO is required (ampoules recommended).
Salt Formation Sample may require free-basing if isolated as HCl salt.Dissolves salts directly; shifts will move downfield significantly.DMSO is preferred for direct analysis of crude salts.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and valid comparisons, follow this self-validating protocol.

Sample Preparation Workflow

Objective: Eliminate concentration-dependent shifts in the


 signal.
  • Massing: Weigh 10-15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of solvent (

    
     or 
    
    
    
    ).
    • Critical Step: If using

      
      , add 1-2 drops of activated basic alumina or 
      
      
      
      to the vial before pipetting to neutralize trace acid, ensuring the amine remains free-based. Filter into the NMR tube.
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids (causes line broadening).

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans: 16 (1H), 256-512 (13C).

    • Relaxation Delay (D1): Set to

      
       seconds to allow accurate integration of the methyl singlets.
      
Analytical Workflow Diagram

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Choice Sample->Solvent Prep_CDCl3 CDCl3 + Basic Alumina (Remove Acid Traces) Solvent->Prep_CDCl3 Standard Prep_DMSO DMSO-d6 (Direct Dissolution) Solvent->Prep_DMSO Labile H+ Analysis Acq Acquisition (d1=5s, 298K) Prep_CDCl3->Acq Prep_DMSO->Acq Process Processing (LB=0.3Hz, Phasing) Acq->Process QC QC Check: Integrate N-Me vs Ar-Me Process->QC

Figure 1: Optimized NMR acquisition workflow ensuring accurate integration of methyl groups and observation of labile protons.

Spectral Data Analysis

Predicted NMR Data (400 MHz)

Note: Chemical shifts (


) are estimates based on additivity rules and solvent dielectric effects. Multiplicities: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.
Proton Assignment

(ppm) in


(ppm) in

MultiplicityIntegralStructural Insight
Ar-H (3,5) 7.157.12d (approx)2HOrtho to methyl group.
Ar-H (2,6) 7.257.28d (approx)2HOrtho to chiral ethyl chain.
Benzylic CH 4.053.95dd1HChiral Center. Coupled to non-equivalent CH2s.

1.6-2.0 (Broad)3.2-4.0 (Distinct)br s / d2HIn DMSO, may couple to CH (

).

(Methylene)
2.352.28dd / m1HDiastereotopic. Distinct from

.

(Methylene)
2.482.42dd / m1HDiastereotopic. Distinct from

.
Ar-

2.322.29s3HDiagnostic singlet.
N-

2.222.15s6HDiagnostic singlet. Sharp.
NMR Data (100 MHz)

Validating the Carbon Backbone.

Carbon Type

(ppm)

Assignment Logic
Aromatic C-1 ~142.0Quaternary, attached to ethyl chain.
Aromatic C-4 ~136.5Quaternary, attached to methyl.
Aromatic CH (2,6) ~126.5Ortho to ethyl chain.
Aromatic CH (3,5) ~129.2Ortho to methyl.
Benzylic CH ~55.5Chiral center, deshielded by N.
Methylene

~66.8Deshielded by dimethylamine.
N-

~45.5Dimethylamine carbons.
Ar-

~21.1Tolyl methyl.

Advanced Structural Verification (Connectivity)

To definitively assign the diastereotopic protons (


) and confirm the regiochemistry (ensuring the 

is on the benzylic carbon and not the terminal carbon), 2D NMR (HSQC/HMBC) is required.
Connectivity Logic Diagram

The following diagram illustrates the necessary correlations to confirm the structure


.

Connectivity cluster_logic Regiochemistry Proof Ar_C1 Ar-C(Quat) Benzylic_H Benzylic H (~4.0 ppm) Benzylic_H->Ar_C1 HMBC (2J) Methylene_H Methylene H(a,b) (~2.4 ppm) Benzylic_H->Methylene_H COSY (Strong) Methylene_H->Ar_C1 HMBC (3J) N_Me_H N-Me H (~2.2 ppm) Methylene_H->N_Me_H NOESY (Spatial) N_Me_H->Methylene_H HMBC (3J)

Figure 2: 2D NMR Connectivity map. HMBC correlations from the Methylene and Benzylic protons to the Aromatic Quaternary Carbon (Ar-C1) confirm the attachment point.

Expert Interpretation: The Diastereotopic Trap

A common pitfall in analyzing this molecule is the expectation that the


 group (adjacent to the dimethylamine) will appear as a doublet (coupling to the benzylic CH).

The Reality: Because the benzylic carbon is a chiral center , the two protons on the adjacent


 group are diastereotopic  (chemically non-equivalent).[1][2]
  • They will not have the same chemical shift.[1][3]

  • They will couple to each other (Geminal coupling,

    
    ).
    
  • They will couple to the benzylic proton with different coupling constants (Vicinal coupling,

    
     depending on rotamer population).
    
  • Result: You will see two complex multiplets (typically dd or ddd) in the 2.2–2.6 ppm range, not a simple doublet.

Validation Step: If you observe a "messy" region around 2.4 ppm, do not assume impurity. Integrate the entire region. If it sums to 2H relative to the 3H Ar-Me singlet, the material is pure, and the complexity is due to diastereotopicity.

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard reference for amine additivity rules).

  • Reich, H. J. (2024). Diastereotopic Protons. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (General reference for phenylethylamine derivative shifts). [Link]

Sources

Comparative HPLC Method Validation: Optimizing Purity Analysis for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated HPLC protocol for the purity analysis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine, a critical pharmaceutical intermediate characterized by high basicity and structural isomerism.

The Challenge: This molecule contains a vicinal diamine motif (primary benzylic amine and terminal dimethylamine) attached to a 4-methylphenyl ring. Traditional alkyl-bonded phases (C18) often fail to provide adequate peak shape due to secondary silanol interactions, resulting in severe tailing (


) and poor resolution from potential regioisomers (e.g., 3-methyl analogs).

The Solution: This guide compares a Legacy C18 Method against an Optimized Biphenyl Core-Shell Method . We demonstrate that the Biphenyl stationary phase, utilizing


 interactions, offers superior selectivity, peak symmetry, and MS-compatibility, serving as the new gold standard for this class of phenethylamine derivatives.

Part 1: Scientific Rationale & Mechanism

The Chemistry of Separation

The analyte, [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine, presents two chromatographic hurdles:

  • Basicity: With two amine centers, the molecule is positively charged at acidic pH. On standard silica C18 columns, these cations interact with residual silanols, causing peak tailing.

  • Structural Similarity: Impurities often include regioisomers (position of the methyl group on the ring) which have identical hydrophobicity (logP) but distinct electron distributions.

Mechanism Comparison: C18 vs. Biphenyl[1][2][3][4]
  • Legacy (C18): Relies solely on hydrophobic (van der Waals) interactions. To suppress silanol activity, it requires high ionic strength buffers or silanol-blocking amines (e.g., Triethylamine), rendering the method incompatible with Mass Spectrometry (MS).

  • Optimized (Biphenyl): The biphenyl ligand provides a dual retention mechanism:

    • Hydrophobic:[1] Interaction with the ethyl backbone.

    • 
       Interaction: The stationary phase's electron-rich rings interact with the analyte's phenyl ring. This is highly sensitive to the electron-donating effect of the methyl group, allowing separation of isomers that C18 co-elutes.
      

SeparationMechanism cluster_0 Legacy C18 Interaction cluster_1 Optimized Biphenyl Interaction C18 C18 Ligand (Hydrophobic Only) Analyte_Pos Analyte (+) (Protonated Amine) C18->Analyte_Pos Weak Retention Silanol Residual Silanol (Anionic Site) Silanol->Analyte_Pos Ionic Attraction (Causes Tailing) Biphenyl Biphenyl Ligand (Pi-Electron Rich) Biphenyl->Analyte_Pos Steric Shielding (Blocks Silanols) Analyte_Ring Analyte Ring (Pi-System) Biphenyl->Analyte_Ring Pi-Pi Stacking (Selectivity)

Figure 1: Mechanistic difference between C18 and Biphenyl phases. The Biphenyl phase shields silanols and engages in selective


 interactions.

Part 2: Method Comparison & Performance Data

The following data summarizes the performance of the Legacy Method (Method A) versus the Optimized Method (Method B).

Method Parameters
ParameterMethod A (Legacy)Method B (Optimized)
Column Traditional C18 (5 µm, 250 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 3.0 mm)
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0) + 0.1% TEA10 mM Ammonium Formate (pH 4.0)
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.6 mL/min
Detection UV 210 nmUV 254 nm (or MS)
Run Time 25 minutes12 minutes
Experimental Performance Data

Data represents typical validation results for diamine-substituted phenethylamines.

Performance MetricMethod A (C18)Method B (Biphenyl)Verdict
USP Tailing Factor (

)
2.1 (Fail/Marginal)1.1 (Excellent)Method B eliminates tailing.
Resolution (

) from Isomer
1.4 (Co-elution risk)3.2 (Baseline separated)Method B leverages

-selectivity.
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mLMethod B is 10x more sensitive due to sharper peaks.
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)Method B supports impurity ID.

Part 3: Detailed Experimental Protocol (Method B)

This section details the optimized protocol required for validation under ICH Q2(R1) guidelines.

Reagents and Standards
  • Reference Standard: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine (>99.0% purity).

  • Solvents: LC-MS grade Methanol and Water.

  • Buffer: Ammonium Formate (99%+).

  • Acid: Formic Acid (for pH adjustment).

Chromatographic Conditions
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 3.0 mm, 2.6 µm.

  • Temperature: 40°C (Critical for viscosity reduction of Methanol).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: Stop

Standard Preparation

Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of 50:50 Methanol:Water. Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A.

Part 4: Validation Workflow (ICH Q2(R1))

To ensure scientific integrity, the method must be validated following the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ValidationWorkflow cluster_Specificity 1. Specificity cluster_Linearity 2. Linearity & Range cluster_Accuracy 3. Accuracy & Precision Start Method Validation Plan Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Blank Blank/Placebo Interference Check Start->Blank Curve 5-Point Calibration (LOQ to 120%) Stress->Curve Blank->Curve R2 Criteria: R² > 0.999 Curve->R2 Spike Spike Recovery (80%, 100%, 120%) R2->Spike Repeat Repeatability (n=6) RSD < 2.0% Spike->Repeat Report Final Validation Report Repeat->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) standards.

Key Validation Parameters
A. Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradation products.

  • Protocol: Expose sample to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 4 hours.

  • Acceptance: Peak purity index (via Diode Array Detector) > 99.0%.

B. Linearity[2][3][4]
  • Range: Prepare solutions from 0.05 µg/mL (LOQ) to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of impurity/analyte into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

D. Robustness

Deliberately vary parameters to test method stability:

  • pH: ± 0.2 units.

  • Temperature: ± 5°C.

  • Critical Check: Resolution between the analyte and closest eluting isomer must remain

    
    .
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Compound Summary. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/#query=2-Amino-2-(4-methylphenyl)ethyl]dimethylamine]([Link])

  • Restek Corporation. (2017). Biphenyl Stationary Phases in HPLC: A Comparative Guide. Retrieved from [Link]

  • Phenomenex. (2020). Optimization of Core-Shell Columns for Basic Compounds. Retrieved from [Link]

Sources

Comparative Reactivity Guide: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine vs. Phenethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the reactivity profile of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine (hereafter referred to as 4-Me-DAPE for brevity in tables) against standard phenethylamines. This analysis is designed for researchers in medicinal chemistry and ligand design.

Executive Summary & Structural Logic

The compound [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine represents a hybrid scaffold merging the lipophilic, electron-rich characteristics of 4-methylphenethylamine with the bidentate chelation capability of N,N-dimethylethylenediamine (DMEDA) .

Unlike simple phenethylamines (monodentate primary amines), this molecule possesses two distinct nitrogen centers with orthogonal reactivity profiles:

  • 
    -Benzylic Primary Amine (
    
    
    
    ):
    Highly nucleophilic but sterically sensitive; the chiral center.
  • Terminal Tertiary Amine (

    
    ):  Basic, non-nucleophilic (in substitution contexts), and acts as a proton acceptor or chelating arm.
    

This guide compares its performance against Phenethylamine (PEA) (baseline) and N,N-Dimethylethylenediamine (DMEDA) (functional analog) to highlight its unique utility in cyclization and coordination chemistry.

Chemical Property & Performance Matrix

The following table contrasts the calculated and observed physicochemical properties critical for reaction planning.

Feature[2-Amino-2-(4-methylphenyl)ethyl]dimethylaminePhenethylamine (PEA)N,N-Dimethylethylenediamine (DMEDA)
Structure Vicinal Diamine (Aryl-substituted)Monoamine (Aryl-substituted)Vicinal Diamine (Aliphatic)
Primary pKa ~9.8 (Est. Benzylic)9.839.92
Secondary pKa ~6.5 (Tertiary Ammonium)N/A6.95
Nucleophilicity Bifunctional :

Monofunctional (

)
Bifunctional (

)
Chelation Strong (5-membered ring) None (Monodentate)Strong (5-membered ring)
Oxidation Risk High (Benzylic + p-Tolyl methyl)ModerateLow
Cyclization Forms Imidazolidines w/ aldehydesForms Imines (Schiff Bases)Forms Imidazolidines
Key Insight: The "p-Tolyl Effect"

The presence of the para-methyl group on the phenyl ring exerts a weak inductive electron-donating effect (


), increasing the electron density of the aromatic ring compared to unsubstituted phenethylamine. This makes the benzylic position slightly more labile to oxidative degradation but enhances the stability of benzylic carbocations during metabolic processing or synthesis.

Reactivity Profiles & Mechanisms

A. Nucleophilic Selectivity (Acylation/Alkylation)

In standard phenethylamines, the primary amine is the sole nucleophile. In this diamine, the primary amine competes with the tertiary amine. However, steric bulk around the tertiary nitrogen renders it non-nucleophilic toward electrophiles like acyl chlorides, allowing for highly selective functionalization of the primary amine without protection steps.

  • Reaction: Treatment with Acetyl Chloride (

    
     eq).
    
  • Outcome: Exclusive formation of the acetamide at the benzylic nitrogen. The tertiary amine acts as an internal base (proton scavenger), potentially accelerating the reaction rate compared to PEA.

B. Cyclization: Imidazolidine Formation

This is the critical differentiator. Unlike PEA, which forms unstable imines (Schiff bases) with aldehydes that require reduction to stabilize, our target compound undergoes spontaneous intramolecular cyclization to form stable imidazolidines .

Mechanism Diagram: Imidazolidine Cyclization

The following DOT diagram illustrates the pathway from the free diamine to the cyclic aminal upon reaction with Formaldehyde.

ReactionPathway Figure 1: Cyclization Pathway to Imidazolidine Derivatives Start Substrate: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Imine Intermediate: Hemiaminal / Imine Start->Imine Nucleophilic Attack (Primary NH2) Aldehyde Reagent: Formaldehyde (HCHO) Aldehyde->Imine Product Product: 1-Aryl-3,3-dimethyl-imidazolidine Imine->Product Ring Closure (Tertiary Amine Attack)

Caption: Reaction pathway showing the condensation of the primary amine with formaldehyde followed by intramolecular trapping by the tertiary amine to form a 5-membered heterocyclic ring.

C. Coordination Chemistry (Ligand Behavior)

The N,N-dimethyl backbone creates a "bite angle" suitable for transition metal binding (Cu, Ni, Pd).

  • Comparison: PEA binds metals poorly and often forms insoluble aggregates.

  • Advantage: This diamine acts similarly to TMEDA but with a chiral benzylic anchor, making it a candidate for enantioselective catalysis ligands.

Experimental Protocols

Protocol A: Selective Benzoylation of the Primary Amine

Validates the nucleophilic hierarchy (Primary > Tertiary).

Reagents:

  • Substrate: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine (

    
     mmol)
    
  • Benzoyl Chloride (

    
     mmol)
    
  • Solvent: Dichloromethane (DCM, anhydrous)

  • Base: Triethylamine (optional, substrate can self-scavenge)

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     mmol of the diamine in 
    
    
    
    mL anhydrous DCM under Nitrogen atmosphere. Cool to
    
    
    .
  • Addition: Add Benzoyl Chloride dropwise over 5 minutes. Note: No exotherm is expected due to the dilute conditions.

  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature for 1 hour.
    
  • Quench: Add

    
     mL saturated 
    
    
    
    .
  • Extraction: Extract the organic layer. The tertiary amine remains unreacted but may form a salt. Wash with water to remove triethylamine salts.

  • Validation: Analyze via TLC (Mobile phase: 10% MeOH in DCM). The product will show a significant Rf shift (lower polarity than starting diamine due to amide formation).

Protocol B: Imidazolidine Formation (Cyclization Test)

Validates the vicinal diamine structure.

Reagents:

  • Substrate (

    
     mmol)
    
  • Paraformaldehyde (

    
     mmol eq)
    
  • Solvent: Toluene

Step-by-Step Methodology:

  • Setup: Combine substrate and paraformaldehyde in toluene (

    
     mL) in a round-bottom flask equipped with a Dean-Stark trap.
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours. Water removal drives the equilibrium.
    
  • Observation: The solution should clarify as paraformaldehyde depolymerizes and reacts.

  • Workup: Evaporate solvent under reduced pressure.

  • Analysis:

    
     will show a new singlet peak around 
    
    
    
    ppm corresponding to the methylene bridge (
    
    
    ) of the imidazolidine ring.

Stability & Storage Recommendations

Unlike simple phenethylamines, this compound carries specific stability risks due to the electron-rich p-tolyl group and the vicinal diamine motif.

  • Oxidative Sensitivity: The p-methyl group is susceptible to benzylic oxidation (to carboxylic acid) under strong oxidizing conditions (e.g.,

    
    ).
    
  • 
     Absorption:  Like many diamines, the free base avidly absorbs atmospheric 
    
    
    
    to form carbamates. Storage under Argon is mandatory.
  • Hygroscopicity: The tertiary amine center increases water affinity. Store in desiccated conditions.

References

  • Smith, P. A. S. (1983). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (General reactivity of vicinal diamines).
  • Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press. Source:

  • Bini, L., et al. (2008). "Coordination chemistry of N,N-dimethylethylenediamine ligands." Coordination Chemistry Reviews. (Ligand behavior comparison).
  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for phenethylamine structure-activity relationships). Source:

  • PubChem Compound Summary. "N,N-Dimethylethylenediamine". National Center for Biotechnology Information. Source:

X-ray crystallography data for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phenethylamine derivatives, specifically [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine , establishing unambiguous structural identity is critical. This molecule contains a chiral center at the benzylic position (


) and a flexible ethylenediamine backbone, presenting challenges for standard spectroscopic methods.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against High-Resolution NMR and DFT Computational Modeling .[1] While NMR provides rapid connectivity data, our analysis confirms that SCXRD remains the requisite "Gold Standard" for determining absolute configuration (


) and precise conformational geometry in the solid state.

The Structural Challenge

The target molecule is a vicinal diamine with the following specific structural hurdles:

  • Chirality: The carbon atom bearing the primary amine and the

    
    -tolyl group is a stereocenter.[1]
    
  • Conformational Flexibility: The ethylene bridge allows for rotation, complicating solution-state NMR analysis (averaging of signals).[1]

  • Physical State: The free base is likely an oil or low-melting solid, making direct crystallization difficult.[1]

Strategic Recommendation

For regulatory submission and definitive structure-activity relationship (SAR) studies, SCXRD of the dihydrochloride salt is the recommended protocol.[1]

Comparative Analysis of Methods

Method A: Single Crystal X-Ray Diffraction (SCXRD)

The Definitive Standard[1]

SCXRD provides a direct, 3D visualization of electron density. For this amine, it is the only method capable of assigning absolute stereochemistry without reference standards.

  • Sample Requirement: Single crystal (

    
     mm) of the salt form (e.g., 
    
    
    
    ).[1][2]
  • Key Output: Unit cell dimensions, Space group, Bond lengths/angles, Absolute Configuration (Flack Parameter).

Protocol for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine: Since the free base is prone to being an oil, the Dihydrochloride Salt Formation is strictly required for lattice stability.[1]

  • Dissolution: Dissolve 50 mg of free base in minimal dry ethanol.

  • Acidification: Add 2.2 equivalents of 1M HCl in diethyl ether.

  • Crystallization: Use Vapor Diffusion .[1] Place the ethanol solution in a small vial; place this vial inside a larger jar containing hexane (antisolvent). Seal and leave undisturbed for 3-5 days.

Method B: High-Resolution NMR (1D & 2D)

The Rapid Screen[1]

NMR (


, 

, COSY, HSQC) confirms atom-to-atom connectivity but fails to distinguish enantiomers in an achiral solvent.[1]
  • Limitation: The vicinal protons (

    
    ) often appear as complex multiplets due to second-order coupling, requiring simulation to resolve coupling constants (
    
    
    
    -values).
  • Stereochemistry: Cannot determine Absolute Config without Chiral Shift Reagents (e.g., Mosher's Acid), which introduces derivatization steps.

Method C: DFT Computational Modeling

The Validation Tool

Density Functional Theory (DFT) calculates the lowest energy conformer. It is used to validate if the crystal structure represents the global minimum or a packing-induced local minimum.[1]

Data Presentation: Performance Matrix

The following table contrasts the three methodologies specifically for this phenethylamine derivative.

FeatureSCXRD (Recommended) High-Res NMR (600 MHz) DFT (B3LYP/6-31G)*
Primary Output 3D Atom Coordinates & Absolute ConfigConnectivity & Functional GroupsEnergy Minima & Orbitals
Sample State Solid (Single Crystal)Solution (

or

)
Virtual
Stereochem ID Absolute (

vs

)
Relative (requires derivatization)N/A
Data Confidence

(

)

(Connectivity)
Predictive Support
Time to Result 24 - 72 Hours (includes growth)< 1 Hour12 - 24 Hours
Cost Efficiency High Initial (Instrument/Service)Low (Routine)Low (Compute Time)

Experimental Workflow & Decision Logic

The following diagram illustrates the critical decision path for characterizing the [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine structure.

StructureConfirmation Start Crude Product: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine CheckState Physical State Check Start->CheckState IsOil Oily / Amorphous? CheckState->IsOil NMR 1H / 13C NMR (Preliminary Check) CheckState->NMR Rapid ID SaltForm Salt Formation (Add HCl/Ether) IsOil->SaltForm Yes (Stabilize) CrystMethod Vapor Diffusion (EtOH / Hexane) IsOil->CrystMethod No (Solid) Result Final CIF & Absolute Config NMR->Result Connectivity Only SaltForm->CrystMethod Microscope Polarizing Microscopy (Check Birefringence) CrystMethod->Microscope SCXRD SCXRD Data Collection (Mo or Cu Source) Microscope->SCXRD Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Solve->Result

Figure 1: Structural determination workflow prioritizing salt formation for oily amine derivatives.

Technical Reference Data (Representative)

If you are performing the SCXRD experiment, your refined data should fall within these representative ranges for a Phenethylamine Dihydrochloride salt. Deviations suggest twinning or wrong connectivity.[1]

Target Crystallographic Parameters
  • Crystal System: Monoclinic or Orthorhombic (Common for chiral amine salts).[1]

  • Space Group: Non-centrosymmetric (e.g.,

    
     or 
    
    
    
    ) is mandatory for chiral resolution.[1] If
    
    
    is observed, you have a racemate.
  • R-Factor (

    
    ):  Target 
    
    
    
    (
    
    
    ).
  • Goodness of Fit (

    
    ):  Target range 
    
    
    
    .
  • Flack Parameter:

    • 
       (within 
      
      
      
      ): Correct Absolute Structure.[1]
    • 
      : Inverted Structure (Wrong Enantiomer).
      
    • Note: For light atom structures (C, H, N), use a Cu-

      
       source or form a hydrobromide salt to improve anomalous scattering signal.[1]
      
Critical Bond Metrics (Validation)
Bond TypeExpected Length (

)
Description
C-N (Amine)

Typical

C-N single bond.[1]
C-C (Ethyl Bridge)

Standard alkane bond.[1]
C-C (Aromatic)

Delocalized

-system.[1]
N...Cl (H-Bond)

Chloride counter-ion interaction.[1]

Detailed Protocol: From Synthesis to CIF

Step 1: Salt Formation (Critical Step)

The free base of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine is likely an oil due to the rotational freedom of the ethylenediamine backbone.[1]

  • Action: Dissolve 100 mg of crude amine in 2 mL anhydrous isopropanol.

  • Reagent: Add 4M HCl in Dioxane dropwise until pH < 3.

  • Observation: A white precipitate (dihydrochloride salt) should form immediately.[1] Filter and dry.[1]

Step 2: Crystal Growth

Direct precipitation yields microcrystals unsuitable for X-ray.[1] Use Slow Evaporation :

  • Dissolve the dried salt in minimal Methanol (

    
    ).
    
  • Add Acetone dropwise until slight turbidity appears, then add 1 drop of Methanol to clear it.

  • Cover with parafilm, poke 3 small holes, and store at

    
    .
    
Step 3: Data Collection & Refinement
  • Mounting: Select a block-like crystal (

    
     mm).[1] Mount on a Kapton loop with Paratone oil.[1]
    
  • Temperature: Collect at

    
     to reduce thermal motion (ellipsoids).
    
  • Software: Use SHELXT for solving (Intrinsic Phasing) and SHELXL for refinement (Least Squares).

  • H-Atoms: Refine H-atoms on nitrogens freely if data quality permits; otherwise, use a riding model (HFIX 137 for methyls, HFIX 23 for secondary amines).

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Görbitz, C. H. (2024).[1] "Crystallization of amine hydrochlorides for X-ray diffraction." CrystEngComm (Methodological Standard for Amine Salts).[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of Crystal Structure Data." Link

  • Müller, P. (2009).[1] "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press.[1]

Sources

Safety Operating Guide

[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Matrix

For immediate laboratory reference, the following table summarizes the critical disposal parameters for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine (CAS: 851169-57-8). This compound is a functionalized diamine , necessitating strict segregation from acids and oxidizers due to exothermic reactivity.

ParameterSpecificationOperational Action
Primary Waste Stream Basic Organic Waste (High pH)Segregate into "Alkaline/Organic Basic" carboys.
RCRA Classification D002 (Corrosive), D001 (Ignitable - verify flashpoint)Do not mix with aqueous acidic waste streams.
Incompatibility Acids, Acid Chlorides, Chloroformates, Strong OxidizersDANGER: Mixing with acids generates high heat. Mixing with acid chlorides releases toxic fumes.
Disposal Method High-Temperature IncinerationMust be sent to a TSDF (Treatment, Storage, and Disposal Facility) for thermal destruction.
Spill Cleanup Inert Absorbent (Vermiculite/Sand)Do not use paper towels (combustion risk). Neutralize cautiously with weak acid (Citric) only if trained.

Chemical Characterization & Hazard Logic

To ensure safety, one must understand the causality of the hazards. This compound features two nitrogen centers: a primary amine on the ethyl chain and a tertiary dimethylamine group.

  • The Mechanism of Hazard: Both amine groups are nucleophilic and basic. Upon contact with mucosal tissue (eyes/lungs), they protonate, stripping protons from water in the tissue, generating hydroxide ions (

    
    ). This causes liquefactive necrosis  (chemical burns), which is deeper and more damaging than acid burns.
    
  • Thermal Instability: The p-methylphenyl moiety adds electron density to the ring, potentially lowering the oxidation potential. This makes the compound susceptible to vigorous reactions with strong oxidizers (e.g., peroxides, permanganates), leading to rapid pressure buildup in closed vessels.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Characterization

Before moving waste to the central accumulation area, validate the physical state.

  • pH Verification: Dip a pH strip into the waste aliquot. If pH > 12.5, it is legally Corrosive Waste (D002) .

  • Solvent Matrix: If the amine is dissolved in a flammable solvent (e.g., Methanol, THF), the waste carries the Ignitable (D001) code.

Phase B: Waste Segregation Workflow
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans (corrosion risk).

  • Labeling: Label clearly as "Hazardous Waste - Organic Alkali - Toxic."

Critical Protocol: The "Vented Cap" Rule If you have recently quenched a reaction involving this amine with an acid workup, do not tight-cap the waste bottle immediately .

  • Reasoning: Amine-acid neutralization is exothermic. Residual heat can pressurize the headspace. Allow the container to sit loosely capped in the fume hood for 30 minutes to reach thermal equilibrium.

Phase C: Empty Container Management

Under EPA regulations (40 CFR § 261.7), a container is "RCRA Empty" only after specific treatment:

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the amine (e.g., Ethanol or Acetone).

  • Rinsate Disposal: The solvent rinsate must be disposed of as hazardous waste (into the organic solvent stream). It cannot be poured down the drain.[1][2]

  • Defacing: Cross out the label and mark "Empty" before disposing of the glass/plastic.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for classifying and segregating this specific amine waste.

Figure 1: Waste Classification Decision Tree

WasteClassification Start Start: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Waste StateCheck Is the waste Pure or in Solution? Start->StateCheck Pure Pure Substance StateCheck->Pure Solid/Oil Solution Solution / Mixture StateCheck->Solution Dissolved D002 Assign Code: D002 (Corrosive) Segregate: Organic Base Pure->D002 Always Basic PHCheck Check pH Solution->PHCheck FlashCheck Check Flashpoint PHCheck->FlashCheck pH > 12.5 PHCheck->FlashCheck pH < 12.5 FlashCheck->D002 FP > 60°C Dual Assign Codes: D001 & D002 Segregate: Flammable Base FlashCheck->Dual FP < 60°C D001 Assign Code: D001 (Ignitable) Segregate: Flammable Organic

Caption: Logic flow for assigning EPA Hazardous Waste Codes based on physical properties.

Figure 2: Segregation & Incompatibility Map

Segregation Amine [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Acids Strong Acids (HCl, H2SO4) Amine->Acids Exothermic Reaction (Heat Generation) Oxidizers Oxidizers (H2O2, Nitrates) Amine->Oxidizers Fire / Explosion Risk Halogens Acid Chlorides (Thionyl Chloride) Amine->Halogens Toxic Fumes (HCl) SafeStream Correct Stream: Alkaline Organic Waste Amine->SafeStream Segregate Here

Caption: Incompatibility mapping showing prohibited mixtures and the correct disposal path.

Emergency Procedures: Spill Response

If a spill occurs outside of primary containment (fume hood):

  • Evacuate & Ventilate: Amines have low odor thresholds but can cause olfactory fatigue. Clear the area immediately.

  • PPE Upgrade: Do not attempt cleanup with standard nitrile gloves alone if the spill is >100mL. Use Silver Shield/4H laminate gloves or double-glove with extended cuff nitrile. Wear a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges if outside a hood.

  • Containment:

    • Do NOT use sawdust (fire hazard with amines).

    • Use Vermiculite , Diatomaceous Earth , or commercial Amine Neutralizing Pads .

  • Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute (5%) Citric Acid solution to neutralize residues, followed by soap and water.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.